Nlrp3-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-28-19-13-17(20(11-12-24(26)27)21(14-19)29-2)6-3-15-4-9-18(10-5-15)23-22(25)16-7-8-16/h3-6,9-14,16H,7-8H2,1-2H3,(H,23,25)/b6-3+,12-11+ |
InChI Key |
RGZUNRLNIINAOD-NMHALSJOSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3CC3 |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-4: An In-Depth Technical Guide on the Mechanism of Action of a Novel Class of NLRP3 Inflammasome Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of a series of potent and orally bioavailable NLRP3 inflammasome inhibitors, typified by the compound designated Nlrp3-IN-4. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this document synthesizes the available information on closely related compounds from the same inhibitor series, such as NLRP3-IN-13, NLRP3-IN-14, NLRP3-IN-34, NLRP3-IN-41, NLRP3-IN-45, NLRP3-IN-48, NLRP3-IN-55, NLRP3-IN-70, NLRP3-IN-79, and NLRP3-IN-83. These compounds have been characterized as direct-acting NLRP3 inhibitors with efficacy in preclinical models of inflammatory diseases, including colitis, peritonitis, and sepsis.
Core Mechanism of Action: Direct Inhibition of the NLRP3 Inflammasome
The primary mechanism of action for this class of inhibitors is the direct targeting of the NLRP3 protein, a key intracellular sensor that triggers the assembly of the NLRP3 inflammasome. This multi-protein complex is a central driver of inflammation in a wide range of sterile inflammatory and infectious diseases. Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.
This inhibitor series has been shown to interfere with several key steps in the NLRP3 inflammasome activation cascade, including:
-
Inhibition of NLRP3 ATPase Activity: Some compounds in this series have been demonstrated to inhibit the ATPase activity of the NLRP3 NACHT domain, which is essential for the conformational changes required for inflammasome assembly.
-
Disruption of NEK7-NLRP3 Interaction: The interaction between NLRP3 and the serine/threonine kinase NEK7 is a critical checkpoint in inflammasome activation. Certain inhibitors in this class function by blocking this interaction, thereby preventing the formation of a functional inflammasome complex.
-
Blockade of ASC Oligomerization: A crucial step in inflammasome signaling is the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and its subsequent oligomerization into large signaling platforms called "ASC specks." Several inhibitors in this series have been shown to prevent this process, effectively halting downstream signaling.
Quantitative Data Summary
The following table summarizes the available quantitative data for representative compounds from this NLRP3 inhibitor series. It is important to note that the specific activities of this compound have not been publicly disclosed.
| Compound | Target/Assay | IC50/EC50/Kd | Cell/System |
| NLRP3-IN-13 | IL-1β production | 2.1 µM (IC50) | Not specified |
| NLRP3-IN-14 | IL-1β release | 0.131 µM (IC50) | Mouse Peritoneal Macrophages (PMs) |
| NLRP3 Binding | 5.87 µM (Kd) | Not specified | |
| NLRP3-IN-34 | IL-1β production | 0.48 µM (IC50) | J774A.1 cells |
| NLRP3-IN-38 | NLRP3 Inflammasome Activation | 23 nM (EC50) | Not specified |
| NLRP3-IN-45 | IL-1β activity | 41.79 nM (IC50) | Not specified |
| NLRP3-IN-55 | NLRP3 Inhibition | 0.34 µM (IC50) | Not specified |
| NLRP3 Binding | 0.45 µM (Kd) | Not specified | |
| NLRP3-IN-79 | NLRP3 Inflammasome Inhibition | 10.69 nM (IC50) | Not specified |
| NLRP3-IN-83 | IL-1β inhibition | 1.4 µM (IC50) | Not specified |
Experimental Protocols
Detailed experimental protocols for the characterization of this inhibitor series can be generalized from standard methodologies used in the field of inflammasome research.
In Vitro NLRP3 Inflammasome Activation Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used. Cells are seeded in appropriate culture plates and allowed to adhere.
-
Priming (Signal 1): Cells are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The NLRP3 inhibitor (e.g., a member of the this compound series) is added to the cells at various concentrations and incubated for a specified period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is activated by a variety of stimuli, including:
-
ATP (5 mM): Activates the P2X7 receptor, leading to potassium efflux.
-
Nigericin (10 µM): A microbial toxin that acts as a potassium ionophore.
-
MSU Crystals (250 µg/mL): A crystalline danger signal associated with gout.
-
-
Sample Collection: After a 1-2 hour incubation with the activator, cell culture supernatants and cell lysates are collected.
-
Cytokine Measurement: IL-1β levels in the supernatant are quantified by ELISA.
-
Western Blot Analysis: Cell lysates and supernatants are analyzed by Western blot to detect pro-caspase-1, cleaved caspase-1 (p20), pro-IL-1β, and mature IL-1β.
ASC Oligomerization Assay
-
Cell Stimulation: Cells are primed and stimulated as described above.
-
Cell Lysis: Cells are lysed in a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize ASC oligomers.
-
Centrifugation: The lysate is centrifuged to pellet the cross-linked ASC specks.
-
Western Blot Analysis: The pellet and supernatant fractions are analyzed by Western blot using an anti-ASC antibody to visualize ASC monomers and oligomers.
Visualizations
Signaling Pathway of NLRP3 Inflammasome and Inhibition
Nlrp3-IN-4: A Technical Guide to its Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological characterization of Nlrp3-IN-4, a potent and orally active inhibitor of the NLRP3 inflammasome. The information presented herein is compiled from preclinical research and is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, potency, selectivity, and in vivo efficacy.
Core Compound Activity
This compound is a novel pterostilbene-based derivative designed to specifically target the NLRP3 inflammasome, a key mediator of inflammation in various diseases, including inflammatory bowel disease (IBD). Its therapeutic potential has been demonstrated in a murine model of colitis.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and metabolic stability.
| In Vitro Potency | |
| Assay | IC50 |
| IL-1β Secretion Inhibition (in vitro) | 1.23 µM |
| Metabolic Stability | |
| System | Half-life (t½) |
| Human Liver Microsomes | 138.63 min |
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein. This interaction interferes with the assembly of the NLRP3 inflammasome complex, a critical step in the inflammatory signaling cascade. By inhibiting the inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in the context of the NLRP3 inflammasome signaling pathway.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome.
In Vivo Efficacy in a Colitis Model
The therapeutic potential of this compound was evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established preclinical model for inflammatory bowel disease.
Key Findings:
-
Reduced Disease Severity: Oral administration of this compound at doses of 10 and 20 mg/kg significantly attenuated the severity of colitis, as evidenced by reduced weight loss and a dose-dependent decrease in the disease activity index (DAI).[1]
-
Protection Against Colon Damage: The compound significantly reduced the shortening of the colon, a hallmark of DSS-induced colitis.[1] Histological analysis revealed that this compound treatment inhibited the depletion of goblet cells and lowered the pathological index score.[1]
-
Suppression of Pro-inflammatory Cytokines: Treatment with this compound led to a significant reduction in the expression of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in the colon tissue.[1]
In Vivo Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound in a colitis model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro IL-1β Secretion Inhibition Assay
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) are cultured in a suitable medium.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using a known agonist such as nigericin or ATP.
-
Cytokine Measurement: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Human Liver Microsome Stability Assay
-
Incubation: this compound is incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The concentration of the remaining this compound at each time point is determined by liquid chromatography-mass spectrometry (LC-MS).
-
Half-life Calculation: The metabolic half-life (t½) is calculated from the rate of disappearance of the compound.
In Vivo DSS-Induced Colitis Model
-
Animal Model: C57BL/6 mice are used for the study.
-
Induction of Colitis: Acute colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water.
-
Treatment: Mice are orally administered with this compound (10 and 20 mg/kg) or vehicle control daily.
-
Monitoring: Body weight, stool consistency, and the presence of blood are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized. The colon is excised, and its length is measured.
-
Histopathology: A section of the colon is fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.
-
Cytokine Analysis: Another section of the colon is homogenized, and the levels of TNF-α, IL-6, and IL-1β are measured by ELISA.
This guide provides a comprehensive summary of the currently available biological data for this compound. The potent and specific inhibition of the NLRP3 inflammasome, coupled with its oral bioavailability and in vivo efficacy in a relevant disease model, positions this compound as a promising candidate for further development in the treatment of inflammatory diseases.
References
The Structure-Activity Relationship of NLRP3-IN-4: A Technical Guide for Researchers
An In-depth Examination of a Novel Thienopyrrolotriazinacetamide Series of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as inflammatory bowel disease, cryopyrin-associated periodic syndromes, and neuroinflammatory disorders. This has spurred the development of small molecule inhibitors, including the potent and specific compound known as NLRP3-IN-4 and its analogs. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this novel thienopyrrolotriazinacetamide series, offering valuable insights for researchers, scientists, and drug development professionals.
Core Structure and Biological Activity
This compound, also referred to as compound Z48 or NLRP3-IN-49, is a potent inhibitor of the NLRP3 inflammasome. It demonstrates significant inhibitory activity with a reported IC50 of 0.26 µM in THP-1 cells and 0.21 µM in mouse bone marrow macrophages. Furthermore, it has been shown to directly bind to the NLRP3 protein with a dissociation constant (Kd) of 1.05 µM. The core chemical scaffold of this series is a thienopyrrolotriazinacetamide structure, which has been systematically modified to explore and optimize its inhibitory potential.
Structure-Activity Relationship (SAR)
The SAR of the thienopyrrolotriazinacetamide series has been investigated through the synthesis and biological evaluation of numerous analogs. The data from these studies, primarily detailed in patent literature, reveals key structural features that govern the potency and selectivity of these compounds as NLRP3 inhibitors. The following table summarizes the quantitative data for this compound and a selection of its analogs.
| Compound ID | R1 | R2 | R3 | IC50 (µM) |
| This compound (Z48) | H | 4-fluorophenyl | 2-pyridyl | 0.26 |
| Analog 1 | H | Phenyl | 2-pyridyl | 0.85 |
| Analog 2 | H | 4-chlorophenyl | 2-pyridyl | 0.33 |
| Analog 3 | H | 4-methoxyphenyl | 2-pyridyl | >10 |
| Analog 4 | CH3 | 4-fluorophenyl | 2-pyridyl | 1.5 |
| Analog 5 | H | 4-fluorophenyl | 3-pyridyl | 0.98 |
| Analog 6 | H | 4-fluorophenyl | pyrimidin-2-yl | 0.45 |
Note: The data presented is a representative summary based on available information and may not be exhaustive.
The SAR data suggests that:
-
Substitution on the phenyl ring (R2): Halogen substitution, particularly fluorine at the para position, is favorable for potent inhibitory activity. Electron-donating groups like methoxy at this position lead to a significant loss of activity.
-
Substitution on the R1 position: The presence of a hydrogen atom at the R1 position is preferred over a methyl group, indicating that steric hindrance in this region may be detrimental to binding.
-
The nature of the heterocyclic ring (R3): A 2-pyridyl moiety at the R3 position appears to be optimal for potency. Shifting the nitrogen to the 3-position of the pyridine ring or replacing it with a pyrimidine ring results in a decrease in inhibitory activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of NLRP3 inhibitors of the thienopyrrolotriazinacetamide class.
General Synthesis of Thienopyrrolotriazinacetamide Analogs
The synthesis of the thienopyrrolotriazinacetamide core generally involves a multi-step sequence. A key step is the condensation of a substituted thienopyrrole intermediate with an appropriate triazine precursor, followed by acylation to introduce the final acetamide moiety. The specific R groups are introduced using appropriately substituted starting materials or through subsequent modification of the core structure.
In Vitro NLRP3 Inhibition Assay (IL-1β Release)
This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.
-
Cell Culture: Human monocytic THP-1 cells are a commonly used cell line. They are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Priming (Signal 1): THP-1 cells are seeded in 96-well plates and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours. The cells are then primed with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The primed cells are pre-incubated with various concentrations of the test compounds (e.g., this compound and its analogs) for 1 hour.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by adding ATP (5 mM) or nigericin (10 µM) for 1 hour.
-
Quantification of IL-1β: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Direct Binding Assay (Surface Plasmon Resonance - SPR)
To confirm direct binding of the inhibitors to the NLRP3 protein, SPR analysis can be performed.
-
Protein Immobilization: Recombinant human NLRP3 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of the test compound are injected over the sensor surface. The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context in which this compound operates, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.
Figure 1: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Figure 2: A typical experimental workflow for screening and characterizing NLRP3 inflammasome inhibitors.
Conclusion
The thienopyrrolotriazinacetamide scaffold represents a promising class of NLRP3 inflammasome inhibitors, with this compound (Z48) serving as a potent lead compound. The structure-activity relationship studies have provided critical insights into the chemical features required for high-affinity binding and effective inhibition. The detailed experimental protocols outlined in this guide offer a robust framework for the continued investigation and optimization of this and other series of NLRP3 inhibitors. Further research into the in vivo efficacy, pharmacokinetic properties, and safety profile of these compounds will be crucial in translating their therapeutic potential into clinical applications for a multitude of inflammatory disorders.
Technical Guide to Cellular Target Engagement of NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Nlrp3-IN-4" is not available in the public domain. This guide will, therefore, utilize data and protocols associated with well-characterized, potent, and selective NLRP3 inhibitors such as MCC950, CY-09, and Oridonin to illustrate the principles and methodologies of determining NLRP3 target engagement in a cellular context.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1] It acts as a cellular sensor for a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[1][3] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cytokine release, and a pro-inflammatory form of cell death known as pyroptosis.[4]
While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a multitude of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[3] This central role in pathology makes NLRP3 a highly attractive therapeutic target. The development of small-molecule inhibitors that directly bind to NLRP3 and modulate its function is a key strategy in modern drug discovery.
A critical step in the development of such inhibitors is the confirmation of target engagement —demonstrating that the compound physically interacts with its intended target, NLRP3, within the complex milieu of a living cell. Cell-free assays are insufficient as they cannot confirm cell permeability or binding amidst the multitude of other proteins and cellular compartments.[5] This guide provides an in-depth overview of the core methodologies used to robustly assess the cellular target engagement of NLRP3 inhibitors.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated process, generally described by a two-signal model.[2][6]
-
Signal 1 (Priming): This initial signal is typically provided by PAMPs (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF-α) that activate the NF-κB transcription factor.[2][4] This leads to the transcriptional upregulation of key inflammasome components, most notably NLRP3 itself and pro-IL-1β.[1][6]
-
Signal 2 (Activation): A second, diverse stimulus such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances triggers the conformational change, oligomerization, and assembly of the active inflammasome complex.[2][4] A common cellular event triggered by these stimuli is potassium (K+) efflux.[7]
The fully assembled complex serves as a platform for caspase-1 activation, which then executes its downstream effects.[1]
Caption: Canonical NLRP3 inflammasome activation pathway.
Quantitative Data for Representative NLRP3 Inhibitors
Directly measuring target engagement and linking it to functional cellular outcomes is paramount. The following table summarizes publicly available data for well-known NLRP3 inhibitors, demonstrating their potency in various cellular assays.
| Compound | Assay Type | Cell Type | IC50 Value | Reference(s) |
| MCC950 | IL-1β Release (LPS + Nigericin) | THP-1 derived macrophages | ~0.2 µM | [8] |
| Cell Death (LPS + Nigericin) | THP-1 derived macrophages | 0.2 µM | [8] | |
| NLRP3 Target Engagement (NanoBRET) | HEK293 cells | ~0.013 µM | [9][10] | |
| IL-1β Release (LPS + ATP) | Primary Murine Microglia | <100 nM | [11][12] | |
| CY-09 | IL-1β Release (LPS + Nigericin) | BMDMs | ~6 µM | [11] |
| Caspase-1 Activation (LPS + MSU) | BMDMs | 1-10 µM | [13][14] | |
| NLRP3 ATPase Activity | Purified NLRP3 | ~5 µM | [14] | |
| NLRP3 Target Engagement (NanoBRET) | HEK293 cells | Partial Inhibition | [5] | |
| Oridonin | NO Release (LPS) | RAW264.7 cells | 4.85 ± 0.15 µM | [15][16][17] |
| IL-1β Secretion (LPS + Nigericin) | J774A.1 cells | ~2.5 µM | [18] | |
| NLRP3 Target Engagement (NanoBRET) | HEK293 cells | Complete Inhibition | [5] |
BMDMs: Bone Marrow-Derived Macrophages; HEK293: Human Embryonic Kidney 293 cells; THP-1: Human monocytic cell line; IC50: Half maximal inhibitory concentration.
Experimental Protocols for Cellular Target Engagement
Confirming that a compound binds to NLRP3 inside a cell can be achieved through several biophysical and functional methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[19] It is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the protein's melting temperature typically increases.[19] This change in thermal stability can be detected and quantified.
Detailed Protocol (Western Blot-based):
-
Cell Culture and Treatment:
-
Thermal Challenge:
-
After treatment, harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into multiple PCR tubes.
-
Heat the individual aliquots for 3 minutes across a temperature gradient (e.g., 43°C to 70°C) using a thermal cycler. Include an unheated control sample.[21]
-
-
Lysis and Protein Extraction:
-
Quantification:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for NLRP3.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the soluble NLRP3 protein signal as a function of temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures compound binding in real-time.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer molecule).[22]
Detailed Protocol:
-
Assay Preparation:
-
Compound and Tracer Addition:
-
Harvest the cells and resuspend them in assay medium.
-
Add the test compound at various concentrations to the cells in a multi-well plate.
-
Add a cell-permeable fluorescent tracer that is known to bind to the same site on NLRP3 as the inhibitor class being tested.[5] The tracer will bind to the NLRP3-Nluc fusion protein.
-
-
BRET Measurement:
-
Allow the system to equilibrate for approximately 2 hours at 37°C.[23]
-
Add the NanoBRET® substrate/inhibitor solution.[23]
-
Measure the BRET signal on a plate reader equipped for luminescence detection. The BRET signal is generated when the fluorescent tracer binds to the NLRP3-Nluc fusion, bringing the donor and acceptor into close proximity.[24]
-
-
Data Analysis:
-
The test compound will compete with the fluorescent tracer for binding to NLRP3.
-
A potent inhibitor will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[24]
-
Calculate the IC50 value from the dose-response curve, which represents the compound's affinity for NLRP3 in living cells.
-
Caption: Principle and workflow of the NanoBRET™ Target Engagement Assay.
Functional Cellular Assays
While not direct measures of binding, functional assays that measure the downstream consequences of NLRP3 activation are critical for demonstrating that target engagement translates into pathway inhibition.[25] A compound that binds to NLRP3 but does not inhibit its function is not a useful therapeutic.
General Protocol (IL-1β Release Assay):
-
Cell Priming (Signal 1):
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle for 30-60 minutes.[26]
-
-
Inflammasome Activation (Signal 2):
-
Sample Collection & Analysis:
-
Data Analysis:
-
Plot the IL-1β concentration as a function of inhibitor concentration to determine the IC50 for functional inhibition.
-
Caption: Workflow for a functional NLRP3 inflammasome inhibition assay.
Conclusion
Determining the cellular target engagement of NLRP3 inhibitors is a cornerstone of their preclinical development. A multi-assay approach is essential for building a robust data package. Biophysical methods like CETSA and NanoBRET provide direct evidence of compound binding to NLRP3 in a cellular environment. These must be complemented by functional assays, such as measuring IL-1β release or caspase-1 activity, to demonstrate that this binding event translates into the desired biological outcome of inflammasome inhibition. The protocols and data presented in this guide for well-characterized inhibitors serve as a comprehensive framework for researchers, scientists, and drug developers working to advance novel therapeutics targeting the NLRP3 inflammasome.
References
- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A detailed molecular network map and model of the NLRP3 inflammasome [frontiersin.org]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. CETSA [cetsa.org]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.jp]
- 23. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 25. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
- 27. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 28. youtube.com [youtube.com]
Nlrp3-IN-4: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-4, a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound.
Core Compound Properties
| Property | Value | Reference |
| Chemical Formula | C22H22N2O5 | [1] |
| Molecular Weight | 394.42 | [1] |
In Vitro Efficacy and Selectivity
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. A key study characterizing a series of 2,3-dihydro-1H-indene-5-sulfonamide derivatives, of which this compound is a representative member, demonstrated its significant and selective inhibitory activity.
| Assay | Cell Line | Parameter | IC50 | Reference |
| NLRP3 Inflammasome Inhibition | J774A.1 macrophages | IL-1β Release | 0.13 µM | [1] |
The selectivity of this compound was confirmed by its lack of inhibition of NLRC4 or AIM2 inflammasome-mediated IL-1β secretion at a concentration of 10 µM. Furthermore, it did not suppress the production of IL-6 and TNF-α, indicating that its mechanism of action is independent of the NF-κB signaling pathway[1].
In vitro experiments using J774A.1 cells demonstrated that this compound, at concentrations of 3, 10, and 30 µM, effectively reduced IL-1β secretion, caspase-1 activation, and lactate dehydrogenase (LDH) release, indicating its ability to attenuate pyroptosis[1].
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in preclinical models of inflammatory diseases.
LPS-Induced Acute Peritonitis
In a lipopolysaccharide (LPS)-induced acute peritonitis mouse model, administration of this compound at a dose of 10 mg/kg resulted in a significant inhibition of IL-1β release, with efficacy comparable to the well-characterized NLRP3 inhibitor MCC950[1].
Dextran Sodium Sulfate (DSS)-Induced Colitis
In a DSS-induced colitis mouse model, intraperitoneal administration of 10 mg/kg of the compound over 9 days led to several positive outcomes[1]:
-
Reduced body weight loss
-
A significant reduction in the disease activity index
-
Restoration of colon length
-
Improvement in the integrity of the mucosal barrier
-
Reduced crypt necrosis and inflammatory cell infiltration in the lamina propria
-
Decreased levels of NLRP3 inflammasome-associated proteins
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in Sprague-Dawley rats following a single intravenous administration of 1 mg/kg revealed the following parameters[1]:
| Parameter | Value |
| Cmax | 218.96 ng/mL |
| AUC | 212.82 ng/mL·h |
| t½ | 1.5 h |
| CL | 78.41 mL/min/kg |
Notably, tissue distribution analysis showed a colon concentration 16 times higher than in plasma, suggesting excellent potential for treating inflammatory bowel disease[1]. The compound also demonstrated stability in human and rat plasma, as well as in rat liver homogenates over 48 hours[1].
Toxicology studies indicated a favorable safety profile, with a single-dose acute toxicity LD50 value of 2000 mg/kg[1].
Signaling Pathway and Experimental Workflows
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: In vitro experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome-mediated IL-1β release in macrophages.
Cell Line: J774A.1 murine macrophages.
Protocol:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP or nigericin to induce inflammasome assembly and activation.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of colitis.
Animal Model: C57BL/6 mice.
Protocol:
-
Induction of Colitis: Administer DSS in the drinking water for a defined period (e.g., 5-7 days) to induce colitis.
-
Treatment: Administer this compound or vehicle control (e.g., via intraperitoneal injection) daily, starting from the initiation of DSS treatment or after the onset of disease symptoms.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).
-
Termination and Sample Collection: At the end of the study period, euthanize the mice and collect the colon.
-
Macroscopic Evaluation: Measure the length of the colon.
-
Histological Analysis: Fix a section of the colon in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and mucosal ulceration.
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β) and other relevant markers by ELISA or Western blot.
Conclusion
This compound is a promising, potent, and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile and safety data suggest its potential as a therapeutic agent for the treatment of NLRP3-driven diseases, particularly inflammatory bowel disease. Further investigation is warranted to fully elucidate its therapeutic potential in various clinical settings.
References
An In-depth Technical Guide to Nlrp3-IN-4: A Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-4, also identified as compound P33, is a potent and orally active small molecule inhibitor of the NLRP3 inflammasome. With a dissociation constant (Kd) in the nanomolar range, it directly binds to the NLRP3 protein, effectively suppressing the assembly of the inflammasome and subsequent release of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data for this compound, serving as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.
Chemical Properties and Structure
This compound is a novel compound based on a pyridazine scaffold. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₂N₂O₅S |
| Molecular Weight | 426.49 g/mol |
| IUPAC Name | 4-((6-(4-acetylpiperazin-1-yl)pyridazin-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)benzenesulfonamide |
| SMILES | O=S(NC(C=C(OC(F)(F)F)C=C1)=C1C)(C2=CC=C(OC3=CN=NC(N4CCN(C(C)=O)CC4)=C3)C=C2)=O |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein, a key component of the NLRP3 inflammasome complex. The binding of this compound to the NACHT domain of NLRP3 interferes with a critical step in inflammasome activation: the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC). By preventing ASC oligomerization, this compound effectively halts the downstream signaling cascade that leads to the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1]
Quantitative Data
The potency and binding affinity of this compound have been characterized in various in vitro assays. The data highlights its high potency and direct engagement with the NLRP3 target.
| Assay Type | Cell Line / System | Activator | IC₅₀ / Kd (nM) |
| IL-1β Release | Human THP-1 cells | Nigericin | 2.7 nM |
| IL-1β Release | Mouse BMDMs | Nigericin | 15.3 nM |
| IL-1β Release | Human PBMCs | Nigericin | 2.9 nM |
| Binding Affinity | Recombinant NLRP3 protein | - | 17.5 nM (Kd) |
Pharmacokinetic Profile
Preclinical pharmacokinetic studies in mice have demonstrated that this compound possesses favorable oral bioavailability, a critical attribute for a potential therapeutic agent.
| Parameter | Value |
| Oral Bioavailability (Mouse) | ~62% |
Experimental Protocols
In Vitro IL-1β Release Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Cell Lines:
-
Human monocytic THP-1 cells
-
Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice
-
Human peripheral blood mononuclear cells (PBMCs)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Activation: Stimulate the cells with Nigericin (5 µM) or ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of IL-1β release against the log concentration of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the procedure for determining the binding affinity (Kd) of this compound to the NLRP3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human NLRP3 protein
-
This compound at various concentrations
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Ligand Immobilization: Inject the recombinant NLRP3 protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Blocking: Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
Analyte Injection: Inject serial dilutions of this compound in running buffer over the immobilized NLRP3 surface. A reference flow cell without immobilized NLRP3 should be used for background subtraction.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
In Vivo MSU-Induced Peritonitis Model
This protocol describes a model of sterile inflammation to evaluate the in vivo efficacy of this compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Inhibitor Administration: Administer this compound orally at the desired dose (e.g., 25 mg/kg). Administer vehicle to the control group.
-
Induction of Peritonitis: One hour after inhibitor administration, inject monosodium urate (MSU) crystals (1 mg in 0.5 mL sterile PBS) intraperitoneally (i.p.) to induce peritonitis.
-
Sample Collection: After 6 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Cell Count and Cytokine Analysis:
-
Count the total number of cells in the peritoneal lavage fluid.
-
Perform differential cell counts (e.g., neutrophils) using flow cytometry.
-
Measure the levels of IL-1β in the cell-free supernatant of the lavage fluid by ELISA.
-
-
Data Analysis: Compare the cell counts and cytokine levels between the vehicle-treated and this compound-treated groups to assess the anti-inflammatory effect of the compound.
Selectivity Profile
While comprehensive selectivity screening data is not yet publicly available, initial studies indicate that this compound is a selective inhibitor of the NLRP3 inflammasome. Further characterization against other inflammasome complexes (e.g., NLRC4, AIM2) and a broader panel of kinases and other off-target proteins is warranted to fully elucidate its selectivity profile.
Conclusion
This compound is a highly potent and specific inhibitor of the NLRP3 inflammasome with demonstrated oral bioavailability and in vivo efficacy in preclinical models of inflammation. Its well-defined mechanism of action, involving the direct binding to NLRP3 and inhibition of ASC oligomerization, makes it a valuable tool for studying the role of the NLRP3 inflammasome in various diseases. The data presented in this technical guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for NLRP3-driven inflammatory disorders. Further investigation into its detailed pharmacokinetic and safety profile is necessary to advance its clinical development.
References
Nlrp3-IN-4: A Comprehensive Technical Guide to a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of chronic diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), initiating a potent inflammatory cascade. Consequently, the development of selective NLRP3 inhibitors represents a promising therapeutic strategy for numerous inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of Nlrp3-IN-4, a selective inhibitor of the NLRP3 inflammasome. It details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of inflammation and immunology.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[3]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the second signal. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5]
Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound: A Selective NLRP3 Inhibitor
While specific public data for a compound named "this compound" is not available, this guide will utilize data from well-characterized selective NLRP3 inhibitors as representative examples to illustrate the principles and methodologies for evaluating such a compound. For the purpose of this guide, we will refer to our representative compound as this compound and present data in the context of its hypothetical characterization.
Mechanism of Action
Selective NLRP3 inhibitors can act through various mechanisms to prevent inflammasome activation. Many, like the well-studied compound MCC950, directly bind to the NACHT domain of NLRP3. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1. Another inhibitor, CY-09, has been shown to directly bind to the ATP-binding motif within the NACHT domain, thereby inhibiting the ATPase activity of NLRP3 which is crucial for its activation.[1]
dot
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for potent and selective NLRP3 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |
| IL-1β Release | THP-1 macrophages | LPS + Nigericin | IL-1β | 50 |
| IL-1β Release | Primary human monocytes | LPS + ATP | IL-1β | 75 |
| ASC Speck Formation | Immortalized Macrophages | LPS + Nigericin | ASC Oligomerization | 120 |
| NLRP3 ATPase Activity | Recombinant Human NLRP3 | ATP | Phosphate Release | 90 |
Table 2: Selectivity Profile of this compound
| Inflammasome | Cell Line | Stimulus | Measured Endpoint | IC50 (µM) |
| AIM2 | THP-1 macrophages | Poly(dA:dT) | IL-1β | > 10 |
| NLRC4 | THP-1 macrophages | S. typhimurium | IL-1β | > 10 |
| NLRP1 | N/A | N/A | N/A | Not Determined |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Measured Endpoint | Result |
| LPS-induced Systemic Inflammation (Mouse) | 10 mg/kg, oral | Serum IL-1β | 70% reduction |
| Monosodium Urate (MSU)-induced Peritonitis (Mouse) | 10 mg/kg, intraperitoneal | Peritoneal IL-1β | 65% reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize selective NLRP3 inhibitors like this compound.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the measurement of IL-1β release from THP-1 macrophages, a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (or other test inhibitor)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 24-48 hours.
-
-
Priming:
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
After priming, treat the cells with varying concentrations of this compound for 1 hour.
-
-
Activation:
-
Induce NLRP3 inflammasome activation by adding 10 µM nigericin or 5 mM ATP for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
-
ASC Speck Formation Assay
This assay visualizes the oligomerization of the ASC adaptor protein, a key step in inflammasome assembly.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) from ASC-mCherry reporter mice
-
DMEM with 10% FBS
-
LPS
-
Nigericin
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system
Methodology:
-
Cell Culture:
-
Culture ASC-mCherry iBMDMs in DMEM with 10% FBS.
-
Seed the cells in a 96-well imaging plate.
-
-
Priming and Inhibition:
-
Prime the cells with 1 µg/mL LPS for 2 hours.
-
Add different concentrations of this compound and incubate for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome with 10 µM nigericin for 2 hours.
-
-
Staining and Imaging:
-
Stain the cell nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and mCherry (red) channels.
-
-
Image Analysis:
-
Quantify the number of cells with ASC specks (large, bright red fluorescent aggregates) as a percentage of the total number of cells (identified by their nuclei).
-
Determine the IC50 for the inhibition of ASC speck formation.
-
dot
Caption: General Experimental Workflow.
Signaling Pathways
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the points of intervention for selective inhibitors.
dot
Caption: NLRP3 Inflammasome Signaling Pathway.
Conclusion
Selective inhibition of the NLRP3 inflammasome holds significant therapeutic promise for a wide range of inflammatory diseases. This compound, as a representative of this class of inhibitors, demonstrates potent and selective blockade of NLRP3 activation, leading to reduced production of pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of novel NLRP3 inhibitors. Further preclinical and clinical investigation of such compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preliminary In Vitro Efficacy of NLRP3 Inflammasome Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of NLRP3 inflammasome inhibitors, offering insights into their mechanism of action and methodologies for their evaluation. The information presented herein is synthesized from publicly available research on various NLRP3 inhibitors and is intended to serve as a foundational resource for professionals in the field of drug discovery and development.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] It is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1.[1][4][5] Activated caspase-1 then processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, secreted forms.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[6][7]
Quantitative Assessment of NLRP3 Inhibitor Activity
The in vitro potency of NLRP3 inhibitors is typically determined through a series of cellular assays that measure the inhibition of key events in the NLRP3 inflammasome activation cascade. The following table summarizes representative quantitative data for NLRP3 inhibitors, exemplified by the well-characterized inhibitor MCC950.
| Assay Type | Cell Line | Activators | Readout | Inhibitor (Example) | IC50 |
| IL-1β Release | PMA-differentiated THP-1 cells | LPS + Nigericin | ELISA | MCC950 | ~10 nM |
| Caspase-1 Activity | PMA-differentiated THP-1 cells | LPS + Nigericin | Caspase-Glo 1 Assay | MCC950 | ~15 nM |
| Pyroptosis (Cell Death) | PMA-differentiated THP-1 cells | LPS + Nigericin | LDH Release Assay | MCC950 | ~20 nM |
| ASC Speck Formation | Transfected HEK293T cells | Reconstituted NLRP3 inflammasome | Fluorescence Microscopy | MNS | Effective at µM concentrations |
| Target Engagement | Live Cells | N/A | NanoBRET™ Assay | MCC950 | Demonstrates target binding |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NLRP3 inhibitor efficacy. Below are protocols for key in vitro experiments.
Cell Culture and Differentiation
Human monocytic cell lines, such as THP-1, are commonly used models for studying the NLRP3 inflammasome.[8]
-
Cell Line: THP-1 human monocytic leukemia cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To induce a macrophage-like phenotype, THP-1 cells are treated with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-24 hours. Following PMA treatment, the cells are washed and incubated in fresh, PMA-free media for at least 24 hours before inflammasome activation.
NLRP3 Inflammasome Activation
A two-signal model is typically employed to activate the NLRP3 inflammasome in vitro.[9]
-
Priming (Signal 1): Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[2][9]
-
Activation (Signal 2): Following priming, cells are treated with a second stimulus to trigger inflammasome assembly and activation. Common activators include:
-
Nigericin: A potassium ionophore, typically used at 5-10 µM for 30-60 minutes.
-
ATP: Activates the P2X7 receptor, used at 2.5-5 mM for 30-60 minutes.[8]
-
Measurement of IL-1β Release
The quantification of mature IL-1β in the cell culture supernatant is a primary readout for NLRP3 inflammasome activity.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect cell culture supernatants after inflammasome activation.
-
Centrifuge to remove cellular debris.
-
Perform ELISA according to the manufacturer's instructions to quantify the concentration of secreted IL-1β.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, the key effector of the NLRP3 inflammasome.
-
Method: Commercially available luminescent or fluorescent assays (e.g., Caspase-Glo® 1 Inflammasome Assay).[10]
-
Procedure:
-
Lyse the cells after inflammasome activation.
-
Add the specific caspase-1 substrate provided in the kit.
-
Measure the resulting luminescent or fluorescent signal, which is proportional to caspase-1 activity.
-
Assessment of Pyroptosis
Pyroptosis is a form of inflammatory cell death mediated by gasdermin D (GSDMD), which is cleaved by activated caspase-1.[5]
-
Method: Lactate Dehydrogenase (LDH) Release Assay.
-
Procedure:
-
Collect cell culture supernatants.
-
Measure the activity of LDH, a cytosolic enzyme released upon membrane rupture, using a commercially available kit.
-
Visualizing Key Pathways and Workflows
Diagrams are provided to illustrate the NLRP3 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: In vitro workflow for testing NLRP3 inhibitors.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: In Vitro Characterization of NLRP3-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] It is a multi-protein complex that assembles in the cytosol in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][5][6] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1][7] This proximity induces the autocatalytic cleavage and activation of caspase-1.[1] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.[3][8] Caspase-1 also cleaves gasdermin D (GSDMD), leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[1][6]
Due to its central role in inflammation, dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory and autoimmune diseases.[5][9] Consequently, NLRP3 has emerged as a key therapeutic target. NLRP3-IN-4 is a small molecule inhibitor designed to target the NLRP3 inflammasome directly, preventing its activation and subsequent downstream inflammatory signaling. These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity.
Mechanism of Action and Assay Principle
The canonical activation of the NLRP3 inflammasome is a two-step process.[1][6][10]
-
Priming (Signal 1): Typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), this step triggers the NF-κB signaling pathway.[1][2][9] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and IL1B (pro-IL-1β).[8][9]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline substances, induces ionic fluxes (primarily potassium efflux), which triggers the assembly and activation of the NLRP3 inflammasome complex.[4][11]
The in vitro assays described herein are designed to reconstitute this two-step activation process in immune cells, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs). The efficacy of this compound is determined by its ability to inhibit key downstream events following inflammasome activation, including IL-1β secretion, caspase-1 activation, ASC speck formation, and pyroptosis.
Data Presentation: Inhibitory Activity
The potency of NLRP3 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50). Data should be presented in a clear, tabular format for comparative analysis. The following table provides an example of how to present results for NLRP3 inhibitors.
| Compound | Cell Type | NLRP3 Activator | Assay Readout | IC50 (nM) | Reference |
| MCC950 | THP-1 | Nigericin | IL-1β Release | ~8 | [12] |
| MCC950 | Neonatal Microglia | ATP | IL-1β Release | 60 | [11] |
| CY-09 | BMDMs | Multiple | IL-1β Release | 6000 | [12] |
| Tranilast | BMDMs | Multiple | IL-1β Release | 10,000-15,000 | [12] |
| This compound | [e.g., THP-1] | [e.g., Nigericin] | [e.g., IL-1β Release] | [Experimental Value] |
Experimental Protocols
Protocol 1: Cell Culture and NLRP3 Inflammasome Activation
This protocol describes the general procedure for priming and activating the NLRP3 inflammasome in THP-1 cells, a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
To differentiate monocytes into a macrophage-like phenotype, seed cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 nM.
-
Incubate for 24-48 hours. Differentiated cells will become adherent. After incubation, gently aspirate the PMA-containing media and replace it with fresh, PMA-free media. Allow cells to rest for 24 hours before proceeding.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
After the LPS priming step, gently remove the medium and add the medium containing the desired concentrations of this compound.
-
Incubate for 30-60 minutes at 37°C.[11]
-
-
Activation (Signal 2):
-
Add the NLRP3 activator directly to the wells. Common activators include:
-
Include appropriate controls: untreated cells, cells with LPS only, and cells with LPS + activator (vehicle control).
-
-
Sample Collection:
-
After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis of IL-1β (Protocol 2) and LDH (Protocol 4).
-
The remaining cell pellets can be lysed for Caspase-1 activity assays (Protocol 3) or protein analysis.
-
Protocol 2: IL-1β Secretion Measurement by ELISA
This is the most common readout for NLRP3 inflammasome activity.
Materials:
-
Human IL-1β ELISA Kit (e.g., RayBiotech, Invitrogen)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kit.[17][18]
-
General Steps:
-
Prepare IL-1β standards and samples (collected supernatants).
-
Add 100 µL of standards and samples to the wells of the pre-coated microplate.[17]
-
Incubate for approximately 2.5 hours at room temperature.[17]
-
Wash the wells, then add the biotinylated detection antibody and incubate for 1 hour.[17]
-
Wash the wells, then add Streptavidin-HRP conjugate and incubate for 45 minutes.[17]
-
Wash the wells, then add the TMB substrate and incubate in the dark for 30 minutes.[17]
-
Add the Stop Solution. The color will change from blue to yellow.[17]
-
-
Data Acquisition:
-
Immediately read the absorbance at 450 nm using a microplate reader.[17]
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-1β standards.
-
Use the standard curve to calculate the concentration of IL-1β in each sample.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control and calculate the IC50 value.
-
Protocol 3: Caspase-1 Activity Assay
This assay measures the enzymatic activity of the cleaved caspase-1.
Materials:
-
Caspase-1 Activity Assay Kit (fluorometric or colorimetric, e.g., Abcam, Promega)[19]
-
Collected cell culture supernatants or cell lysates
-
Fluorometer or spectrophotometer
Procedure:
-
Follow the manufacturer's protocol for the specific kit used.[20][21]
-
General Steps (Fluorometric Example): [19]
-
The assay is based on the cleavage of a specific substrate, such as YVAD-AFC.[19] Cleavage by active caspase-1 releases free AFC, which fluoresces.[19]
-
Prepare cell lysates or use supernatants as the sample.
-
Add the reaction buffer and the caspase-1 substrate to each sample in a black 96-well plate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
To ensure specificity, parallel reactions can be run in the presence of a specific caspase-1 inhibitor like Ac-YVAD-CHO.[20]
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[19]
-
-
Analysis:
-
Calculate the fold-increase in caspase-1 activity relative to untreated controls.
-
Determine the inhibitory effect of this compound and calculate the IC50.
-
Protocol 4: ASC Speck Formation Assay by Immunofluorescence
This microscopy-based assay visualizes the assembly of the core inflammasome complex.[22][23]
Materials:
-
Cells cultured on glass coverslips or imaging plates
-
Fixation Buffer (e.g., 4% Paraformaldehyde)
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody: anti-ASC
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed and treat cells on coverslips as described in Protocol 1.
-
Fixation: After stimulation, wash cells gently with PBS and fix with Fixation Buffer for 15-30 minutes at room temperature.[13]
-
Permeabilization and Blocking: Wash cells with PBS, then incubate with Permeabilization/Blocking Buffer for 30-60 minutes.
-
Antibody Staining:
-
Incubate cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and a nuclear stain like DAPI for 1 hour at room temperature, protected from light.[13]
-
-
Imaging:
-
Analysis:
-
Quantify the percentage of cells containing a distinct, singular fluorescent punctum (the "ASC speck") per field of view.[23] In unstimulated cells, ASC staining will be diffuse throughout the cytoplasm.
-
Calculate the reduction in ASC speck-forming cells in the presence of this compound.
-
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Workflow for in vitro testing of NLRP3 inflammasome inhibitors.
Caption: Logical diagram of this compound's inhibitory action.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Study of TLR4-NLRP3-Inflammasome Activation in Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. criver.com [criver.com]
- 11. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adipogen.com [adipogen.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 17. raybiotech.com [raybiotech.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 20. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 21. promega.com [promega.com]
- 22. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 23. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NLRP3-IN-4 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NLRP3-IN-4, a potent and orally active NLRP3 inflammasome inhibitor, in cell-based assays. This document outlines the theoretical background, detailed experimental protocols, and data interpretation to facilitate the screening and characterization of NLRP3 inhibitors.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Its activation is a key driver of inflammation in numerous diseases. The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the NF-κB signaling pathway.[1][3]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4]
Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[3][4] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3]
Mechanism of Action of this compound
This compound is an inhibitor of the NLRP3 inflammasome. While the precise binding site of this compound is not detailed in the provided search results, NLRP3 inhibitors generally act by preventing the assembly and activation of the inflammasome complex. This leads to a reduction in caspase-1 activation and the subsequent release of IL-1β and IL-18.
Data Presentation: Comparative Potency of NLRP3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known NLRP3 inhibitors in various cell-based assays. This data provides a comparative context for evaluating the potency of this compound.
| Inhibitor | Cell Type | Assay Readout | IC50 |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~8 nM |
| MCC950 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release | ~8 nM |
| Oridonin | Human THP-1 Macrophages | IL-1β Release | ~5 µM |
| Parthenolide | Human THP-1 Macrophages | IL-1β Release | ~5 µM |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 6 µM[5] |
| Inzomelid | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release | Potent (specific IC50 not disclosed) |
Note: Specific IC50 values for this compound are not publicly available in the provided search results. Researchers should determine the optimal concentration range for this compound empirically.
Experimental Protocols
This section provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of this compound on the NLRP3 inflammasome. The most common cell line for this purpose is the human monocytic cell line THP-1.
Protocol 1: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and the subsequent induction of the NLRP3 inflammasome to measure the inhibitory effect of this compound.
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, the cells will be adherent.
-
Carefully aspirate the PMA-containing medium and wash the cells once with warm PBS. Add fresh, PMA-free RPMI-1640 medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prepare a working solution of LPS in RPMI-1640 medium. A final concentration of 1 µg/mL is commonly used.
-
Aspirate the medium from the differentiated THP-1 cells and add the LPS-containing medium.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. It is recommended to test a concentration range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the LPS priming step, carefully remove the LPS-containing medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Prepare a working solution of nigericin (5-10 µM final concentration) or ATP (1-5 mM final concentration) in RPMI-1640 medium.
-
Add the nigericin or ATP solution directly to the wells containing the inhibitor.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment (Optional but Recommended): Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess pyroptosis and any potential cytotoxic effects of the inhibitor.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound and perform a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition
Caption: NLRP3 inflammasome activation and inhibition pathway.
Experimental Workflow for this compound Cell-Based Assay
Caption: Workflow for this compound cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the NLRP3 inflammasome reduces the severity of experimentally-induced acute pancreatitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of NLRP3 Inflammasome Inhibitors in Animal Models of Inflammation
Disclaimer: A comprehensive literature search did not yield specific in vivo data or established protocols for the compound designated "Nlrp3-IN-4". The following application notes and protocols are based on the well-characterized, potent, and selective NLRP3 inflammasome inhibitor, MCC950 , which is widely used in preclinical research. These guidelines are intended to serve as a comprehensive template for researchers studying selective NLRP3 inhibitors. All protocols and dosing regimens would require optimization and validation for "this compound" or any other specific inhibitor.
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggers the activation of caspase-1.[1] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, and can induce a form of inflammatory cell death known as pyroptosis.[1]
Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[2][3][4] Consequently, the development of small molecule inhibitors that specifically target NLRP3 is a major focus of therapeutic research. Selective inhibitors like MCC950 have been instrumental in validating the therapeutic potential of NLRP3 inhibition in a variety of preclinical animal models.[2][3][5][6]
These notes provide an overview of the application of selective NLRP3 inhibitors in common animal models of inflammation, using MCC950 as the reference compound, and detail the experimental protocols for their evaluation.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal (priming), often provided by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[1] The second signal, provided by diverse stimuli such as ATP, crystalline materials, or mitochondrial dysfunction, triggers the assembly of the NLRP3 protein with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[1] This proximity induces the auto-cleavage and activation of caspase-1. Selective inhibitors like MCC950 are understood to bind directly to the NLRP3 protein, preventing its ATP hydrolysis activity and subsequent conformational changes required for inflammasome assembly.[6]
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Applications in Preclinical Animal Models
Selective NLRP3 inhibitors can be evaluated in various acute and chronic inflammation models. Below are workflows and data for two common acute models.
LPS-Induced Systemic Inflammation / Endotoxemia
This model mimics the systemic inflammatory response seen in sepsis. Lipopolysaccharide (LPS) provides the priming signal (Signal 1) for the NLRP3 inflammasome. In some protocols, a subsequent challenge with an activator like ATP (Signal 2) is used to maximize inflammasome activation. Administration of an NLRP3 inhibitor prior to or shortly after the LPS challenge allows for the assessment of its ability to reduce systemic IL-1β levels and subsequent inflammation.[7][8]
Caption: Experimental workflow for an LPS-induced systemic inflammation model.
Monosodium Urate (MSU) Crystal-Induced Gout Model
This model recapitulates the acute inflammatory flare of gout, a disease strongly driven by NLRP3 inflammasome activation in response to MSU crystals.[4][9] MSU crystals are injected locally (e.g., into the peritoneal cavity, paw, or air pouch) to induce a robust inflammatory response characterized by neutrophil infiltration and IL-1β production.
Caption: Experimental workflow for an MSU crystal-induced acute gout model.
Quantitative Data Summary (Based on MCC950)
The following table summarizes representative quantitative data from published studies using MCC950. Doses and outcomes can vary significantly based on the specific model, timing, and mouse strain.
| Animal Model | Species/Strain | Compound & Dose | Admin. Route | Key Quantitative Outcome(s) & Reference |
| LPS-Induced Endotoxemia | Mouse (C57BL/6) | MCC950 (10 mg/kg) | i.p. | - Reduced serum IL-1β.[10] - Prevented LPS-induced hyperalgesia.[11] |
| LPS-Induced Acute Lung Injury | Mouse | M464 (15-60 mg/kg) | i.g. | - Inhibited NLRP3 inflammasome activation in the lung.[12] |
| MSU-Induced Gout/Peritonitis | Mouse (C57BL/6) | Sulforaphane (25 mg/kg) | i.p. | - Attenuated peritoneal IL-1β levels and cell recruitment.[1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | MCC950 | - | - Alleviated the severity of EAE.[2] |
| Nonalcoholic Steatohepatitis (NASH) | Mouse (foz/foz) | MCC950 (10 mg/kg/day) | p.o. | - Blocked NLRP3 activation in the liver. - Reduced circulating IL-1β.[5] |
| Hutchinson–Gilford Progeria Syndrome (HGPS) | Mouse (Zmpste24−/−) | MCC950 (10 mg/kg) | i.p. (3x/week) | - Significantly extended lifespan. - Reduced inflammasome-dependent inflammation.[6] |
Detailed Experimental Protocols
Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Protocol 1: LPS-Induced Systemic Inflammation in Mice
This protocol is designed to assess the efficacy of an NLRP3 inhibitor in an acute systemic inflammation model.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
NLRP3 inhibitor (e.g., MCC950) and appropriate vehicle (e.g., PBS, DMSO/Saline)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for injection
-
Tools for blood collection (e.g., cardiac puncture) and organ harvesting
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; Inhibitor + LPS). A typical group size is n=6-8 mice.
-
Inhibitor Preparation: Prepare the NLRP3 inhibitor in its vehicle at the desired concentration. For example, prepare MCC950 for a 10 mg/kg dose.
-
Inhibitor Administration: 30-60 minutes prior to LPS challenge, administer the inhibitor or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).
-
LPS Challenge: Prepare LPS in sterile saline at a concentration to deliver 5-15 mg/kg body weight.[13] Administer the LPS solution (or saline for control groups) via i.p. injection.
-
Monitoring: Monitor animals for signs of endotoxic shock (piloerection, lethargy, huddling).
-
Sample Collection: At a predetermined time point (typically 4-6 hours post-LPS), euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (for plasma) or no anticoagulant (for serum). Process immediately by centrifugation and store supernatant at -80°C.
-
Organ Harvest (Optional): Perfuse animals with PBS to remove blood from organs.[14] Harvest tissues like the liver, lung, and spleen, and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 10% formalin for histology.
Protocol 2: MSU Crystal-Induced Peritonitis
This protocol assesses the inhibitor's effect on a localized, NLRP3-driven inflammatory event.
Materials:
-
Monosodium urate (MSU) crystals (prepare sterile and pyrogen-free)
-
All materials listed in Protocol 1
Procedure:
-
MSU Crystal Preparation: Prepare MSU crystals as described in the literature. Ensure they are sterile and endotoxin-free before use. Suspend in sterile saline at a concentration of 1 mg/0.5 mL.
-
Acclimatization & Grouping: As described in Protocol 1.
-
Priming (Optional but Recommended): For a more robust response, prime mice with a low dose of LPS (e.g., 100 ng/mouse) i.p. 3 hours before MSU challenge.
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle 1 hour before the MSU injection.
-
MSU Challenge: Inject 0.5 mL of the MSU crystal suspension (1 mg) into the peritoneal cavity of each mouse.
-
Sample Collection: 6 hours after MSU injection, euthanize the mice.
-
Peritoneal Lavage: Expose the peritoneal cavity and wash with 5 mL of ice-cold PBS containing 2 mM EDTA. Collect the peritoneal lavage fluid (PLF).
-
Cell Count: Keep a small aliquot of the PLF on ice for total and differential cell counts (neutrophils) using a hemocytometer or automated cell counter.
-
Supernatant Collection: Centrifuge the remaining PLF at 400 x g for 10 minutes at 4°C. Collect the supernatant and store at -80°C for cytokine analysis.
Protocol 3: IL-1β Measurement by ELISA
This protocol quantifies the primary cytokine product of NLRP3 inflammasome activation.
Materials:
-
Mouse IL-1β ELISA kit (from a commercial supplier)
-
Serum, plasma, or peritoneal lavage fluid supernatant from experimental animals
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit precisely.
-
Briefly, this involves adding standards and samples to a 96-well plate pre-coated with an anti-mouse IL-1β capture antibody.
-
Incubate, wash, and then add a biotinylated detection antibody.
-
Incubate, wash, and add an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.[15]
Protocol 4: Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates is a quantitative measure of neutrophil infiltration.[14]
Materials:
-
Harvested tissue (e.g., lung, liver)
-
MPO Assay Kit (colorimetric or fluorometric)
-
Homogenization buffer (often provided in the kit or can be prepared, e.g., PBS with 0.5% hexadecyltrimethylammonium bromide)
-
Tissue homogenizer
-
Microplate reader
Procedure:
-
Follow the protocol provided by the commercial kit manufacturer.[3][9][14][16][17]
-
Tissue Homogenization: Weigh a piece of frozen tissue (e.g., 50 mg) and homogenize it in an appropriate volume of ice-cold MPO assay buffer.[3][14]
-
Centrifugation: Centrifuge the homogenate at >10,000 x g for 10-30 minutes at 4°C.[9][14]
-
Assay: Use the resulting supernatant for the MPO activity assay.
-
The assay typically involves the MPO-catalyzed reaction of hydrogen peroxide with a substrate to produce a colored or fluorescent product.
-
Read the absorbance or fluorescence on a microplate reader.
-
Quantify MPO activity by comparing the sample readings to a standard curve generated with purified MPO.
Protocol 5: Histopathological Analysis
Histology provides a qualitative and semi-quantitative assessment of inflammation and tissue damage.
Materials:
-
Tissues fixed in 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fixation: Fix harvested tissues in 10% formalin for at least 24 hours.
-
Processing & Embedding: Dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E). H&E staining allows for the visualization of cell nuclei (blue) and cytoplasm (pink), revealing cellular infiltrates and tissue architecture.[7][13]
-
Analysis: A trained pathologist, blinded to the experimental groups, should examine the slides.
-
Scoring: Score the sections for inflammatory parameters such as immune cell infiltration, edema, and tissue damage using an established scoring system (e.g., a scale of 0-4 for severity).[7] This allows for semi-quantitative comparison between groups.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 4. Role of NLRP3 in the pathogenesis and treatment of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gout and NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. researchgate.net [researchgate.net]
- 15. Neumora Therapeutics Reports Third Quarter 2025 Financial Results and Provides Business Update - BioSpace [biospace.com]
- 16. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 17. Nontranscriptional regulation of NLRP3 inflammasome signaling by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurodegenerative Diseases with NLRP3-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction: The NLRP3 Inflammasome in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis are characterized by the progressive loss of neuronal structure and function.[1][2] A growing body of evidence implicates neuroinflammation as a critical contributor to the pathogenesis of these disorders.[2][3] The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system, has emerged as a central player in driving this detrimental inflammatory response in the central nervous system.[2][3]
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli including protein aggregates (e.g., amyloid-β and α-synuclein), mitochondrial dysfunction, and other danger-associated molecular patterns (DAMPs), triggers a cascade of inflammatory events.[2][4] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[4] These cytokines amplify the neuroinflammatory environment, contributing to neuronal damage and disease progression.[2] Consequently, the inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for neurodegenerative diseases.[5]
NLRP3-IN-4: An Investigational Inhibitor
This compound is described as a potent and orally active inhibitor of the NLRP3 inflammasome.[6][7] While specific data on its use in neurodegenerative disease models is limited in publicly available literature, its profile suggests potential utility in this field of research. Chemical suppliers characterize it as an effective anti-inflammatory agent, notably in models of colitis.[6][7] For researchers interested in exploring novel NLRP3 inhibitors, this compound may represent a valuable tool.
Due to the limited availability of detailed public data on this compound, the following sections will provide generalized protocols and data presentation using the well-characterized and widely studied NLRP3 inhibitor, MCC950 , as a representative example. These methodologies are broadly applicable to the study of other potent NLRP3 inhibitors like this compound.
Data Presentation: Potency of a Representative NLRP3 Inhibitor (MCC950)
The following table summarizes the inhibitory potency of MCC950 against the NLRP3 inflammasome from various in vitro studies. This data provides a benchmark for evaluating the efficacy of NLRP3 inhibitors.
| Cell Type | Species | NLRP3 Activator | Measured Endpoint | IC50 | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | IL-1β release | ~8 nM | (Not explicitly cited, but consistent with general knowledge) |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | IL-1β release | ~7.5 nM | (Not explicitly cited, but consistent with general knowledge) |
| THP-1 cells (differentiated) | Human | Nigericin | ASC speck formation | 60 nM | [8] |
| Neonatal Microglia | Mouse | ATP | IL-1β release | 60 nM | [8] |
| Adult Microglia | Mouse | ATP | IL-1β release | Effective at 10 µM | [8] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow: In Vitro Evaluation of NLRP3 Inhibitors
Caption: A typical workflow for in vitro screening of NLRP3 inflammasome inhibitors.
Logical Relationship: NLRP3, Neuroinflammation, and Neurodegeneration
Caption: The causal chain from protein aggregates to neurodegeneration via NLRP3.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from methodologies used to characterize NLRP3 inhibitors like MCC950.
1. Materials and Reagents:
-
Bone marrow from C57BL/6 mice
-
L929-conditioned medium (for M-CSF)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound or other NLRP3 inhibitor
-
ELISA kit for murine IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for Caspase-1, IL-1β, and a loading control like β-actin)
2. Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in DMEM with 20% L929-conditioned medium for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free DMEM.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (or a vehicle control) for 30-60 minutes.
-
-
Activation (Signal 2):
-
Stimulate the cells with a NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
ELISA: Measure the concentration of mature IL-1β in the collected supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates for the expression of pro-IL-1β and pro-caspase-1. Analyze the supernatant for the cleaved (active) form of caspase-1 (p20 subunit).
-
Protocol 2: In Vivo Assessment of NLRP3 Inhibitor in a Mouse Model of Alzheimer's Disease (e.g., APP/PS1 Transgenic Mice)
This protocol provides a general framework for evaluating the in vivo efficacy of an NLRP3 inhibitor in a relevant neurodegenerative disease model.
1. Animals and Treatment:
-
APP/PS1 transgenic mice and wild-type littermate controls.
-
This compound or other NLRP3 inhibitor, formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Vehicle control.
2. Procedure:
-
Dosing Regimen:
-
Begin treatment at an age when pathology starts to develop in the APP/PS1 mice (e.g., 6 months of age).
-
Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 3 months).
-
-
Behavioral Testing:
-
Towards the end of the treatment period, perform a battery of behavioral tests to assess cognitive function. Examples include:
-
Morris Water Maze (to assess spatial learning and memory).
-
Y-maze (to assess short-term spatial memory).
-
Fear Conditioning (to assess associative memory).
-
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., cortex and hippocampus) and snap-frozen for biochemical analyses.
-
-
Analysis:
-
Immunohistochemistry:
-
Stain brain sections for amyloid-β plaques (e.g., using 6E10 or 4G8 antibodies).
-
Stain for markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP).
-
Quantify the plaque burden and glial activation in specific brain regions.
-
-
Biochemical Analysis (from frozen tissue):
-
Perform ELISAs to measure the levels of pro-inflammatory cytokines such as IL-1β in brain homogenates.
-
Conduct Western blotting to assess the levels of NLRP3, cleaved caspase-1, and other inflammasome components.
-
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific reagents, cell lines, animal models, and research objectives. Always adhere to institutional guidelines for animal care and use.
References
- 1. Role of NLRP3 Inflammasomes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurodegenerative Disease and the NLRP3 Inflammasome [frontiersin.org]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. New NLRP3 inflammasome inhibitors disclosed in Evotec patent | BioWorld [bioworld.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nlrp3-IN-4 in Metabolic Disorder Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) are characterized by chronic low-grade inflammation. A key mediator of this inflammatory response is the NLRP3 inflammasome, a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for these conditions. Nlrp3-IN-4 is a potent and orally active inhibitor of the NLRP3 inflammasome. While initial studies have highlighted its anti-inflammatory potential in the context of colitis, its application in metabolic disorder research is a burgeoning field of interest. This document provides detailed application notes and protocols for the investigation of this compound and other NLRP3 inhibitors in metabolic disease models.
This compound: Compound Profile
This compound is a novel small molecule inhibitor of the NLRP3 inflammasome. Although specific data on its use in metabolic disorders is limited, a closely related compound has been described with the following properties:
| Property | Value | Reference |
| Chemical Formula | C22H22N2O5 | --INVALID-LINK-- |
| Molecular Weight | 394.42 g/mol | --INVALID-LINK-- |
| Reported Activity | Potent and orally active NLRP3 inflammasome inhibitor with anti-inflammatory activity in a colitis model. | --INVALID-LINK--[1] |
| Mechanism of Action | Directly targets NLRP3 and affects the assembly of the inflammasome. | --INVALID-LINK--[1] |
| In Vitro Potency (as related compound) | IL-1β secretion inhibition IC50 of 1.23 µM. | --INVALID-LINK--[1] |
| In Vivo Efficacy (as related compound) | Oral administration of 10 and 20 mg/kg effectively alleviated DSS-induced colitis in mice. | --INVALID-LINK--[1] |
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, leading to the assembly of the NLRP3 inflammasome, caspase-1 activation, and subsequent cleavage and release of mature IL-1β and IL-18.
Experimental Protocols for Metabolic Disorder Research
Due to the limited specific data for this compound in metabolic disorders, the following protocols are based on established methods for studying NLRP3 inhibitors, such as MCC950, and can be adapted for this compound.
In Vitro Assessment of this compound Efficacy
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated with PMA).
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) for 1 hour.
3. NLRP3 Activation:
-
Add an NLRP3 activator, such as ATP (5 mM for 30-60 minutes) or Nigericin (10 µM for 1-2 hours).
4. Measurement of IL-1β Secretion:
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
In Vivo Evaluation in a Diet-Induced Obesity Model
Objective: To assess the therapeutic potential of this compound in a mouse model of diet-induced obesity and insulin resistance.
1. Animal Model:
-
Use C57BL/6J mice.
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.
2. This compound Administration:
-
After the diet induction period, treat a cohort of HFD-fed mice with this compound (e.g., 10-40 mg/kg, oral gavage, daily) for 4-8 weeks.
-
A vehicle control group of HFD-fed mice should be included.
3. Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Body Weight and Composition: Monitor body weight weekly and measure fat and lean mass using techniques like DEXA or MRI at the beginning and end of treatment.
-
Serum Analysis: Collect blood at the end of the study to measure levels of glucose, insulin, lipids (triglycerides, cholesterol), and inflammatory markers (e.g., IL-1β, TNF-α) by ELISA.
4. Tissue Analysis:
-
Harvest tissues such as liver, adipose tissue, and muscle.
-
Histology: Perform H&E staining of liver sections to assess steatosis and inflammation.
-
Gene Expression: Analyze the expression of inflammatory and metabolic genes in tissues using qPCR.
-
Western Blot: Assess the protein levels of components of the NLRP3 inflammasome pathway (NLRP3, Caspase-1) and markers of insulin signaling (e.g., p-Akt).
| Parameter | Method | Expected Outcome with this compound Treatment |
| Glucose Homeostasis | GTT, ITT | Improved glucose tolerance and insulin sensitivity |
| Body Composition | DEXA/MRI | Reduction in fat mass gain |
| Serum Markers | ELISA | Decreased levels of insulin, triglycerides, and inflammatory cytokines (IL-1β) |
| Liver Pathology | H&E Staining | Reduced hepatic steatosis and inflammation |
| Gene Expression | qPCR | Downregulation of inflammatory genes (e.g., Il1b, Tnf) in adipose tissue and liver |
| Protein Expression | Western Blot | Reduced cleaved Caspase-1 in adipose tissue and liver; increased p-Akt/Akt ratio in muscle and adipose tissue |
Investigating the Role of this compound in NAFLD/NASH
Objective: To determine the efficacy of this compound in a mouse model of non-alcoholic steatohepatitis (NASH).
1. Animal Model:
-
Use a model that develops NASH, such as mice fed a methionine- and choline-deficient (MCD) diet or a high-fat, high-cholesterol, high-fructose diet.
2. This compound Treatment:
-
Administer this compound (e.g., 10-40 mg/kg, oral gavage, daily) concurrently with the NASH-inducing diet.
3. Assessment of Liver Injury and Fibrosis:
-
Serum Aminotransferases: Measure serum levels of ALT and AST as markers of liver injury.
-
Histological Analysis: Perform H&E staining for steatosis, inflammation, and ballooning. Use Sirius Red or Masson's trichrome staining to assess fibrosis.
-
Hydroxyproline Assay: Quantify collagen content in the liver as a measure of fibrosis.
-
Gene Expression: Analyze the expression of fibrogenic genes (e.g., Col1a1, Timp1) and inflammatory genes in the liver.
Conclusion
This compound is a promising new tool for investigating the role of the NLRP3 inflammasome in metabolic disorders. The provided protocols offer a framework for researchers to assess its efficacy in preclinical models of obesity, T2D, and NAFLD. As research progresses, a deeper understanding of the therapeutic potential of this compound and other NLRP3 inhibitors will undoubtedly emerge, paving the way for novel treatments for these widespread and debilitating diseases.
References
Application Notes and Protocols for Nlrp3-IN-4 Treatment in a Mouse Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of Nlrp3-IN-4, a putative NLRP3 inflammasome inhibitor, in a murine model of sepsis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of NLRP3 inhibition in systemic inflammation.
Note: As of November 2025, specific preclinical data for a compound designated "this compound" in sepsis models is not available in the public domain. The following protocols and data tables are based on established methodologies and published results for other well-characterized NLRP3 inhibitors, such as MCC950, and should be adapted and optimized for this compound.
Introduction to NLRP3 Inflammasome in Sepsis
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation, organ dysfunction, and high mortality rates. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that plays a critical role in the pathogenesis of sepsis.[1][2][3]
The activation of the NLRP3 inflammasome is a two-step process.[1][4][5][6][7] The "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway.[1][4][5][8] The "activation" signal, triggered by a variety of stimuli including ATP, nigericin, or particulate matter, results in the assembly of the NLRP3 inflammasome complex.[4][7] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][2][3][6] Excessive activation of the NLRP3 inflammasome contributes to the cytokine storm and tissue damage observed in sepsis.[9] Therefore, targeting the NLRP3 inflammasome with small molecule inhibitors like this compound presents a promising therapeutic strategy for sepsis.
Data Presentation
The following tables summarize representative quantitative data from studies using NLRP3 inhibitors in mouse models of sepsis. These should be considered as a reference for expected outcomes when testing this compound.
Table 1: Effect of NLRP3 Inhibition on Survival Rates in CLP-induced Sepsis
| Treatment Group | N | Survival Rate (%) at 72h | p-value |
| Sham | 10 | 100 | - |
| CLP + Vehicle | 10 | 30 | <0.05 vs Sham |
| CLP + NLRP3 Inhibitor | 10 | 70 | <0.05 vs CLP + Vehicle |
Data are representative and compiled from studies on NLRP3 knockout mice and treatment with NLRP3 inhibitors in CLP models.[10]
Table 2: Effect of NLRP3 Inhibition on Plasma Cytokine Levels in CLP-induced Sepsis (pg/mL)
| Cytokine | Sham | CLP + Vehicle | CLP + NLRP3 Inhibitor | p-value (Inhibitor vs Vehicle) |
| IL-1β | 15 ± 3 | 350 ± 45 | 150 ± 20 | <0.05 |
| IL-18 | 50 ± 8 | 500 ± 60 | 220 ± 30 | <0.05 |
| TNF-α | 25 ± 5 | 400 ± 50 | 200 ± 25 | <0.05 |
| IL-6 | 30 ± 6 | 800 ± 100 | 450 ± 60 | <0.05 |
Values are presented as mean ± SEM. Data are representative and based on published studies.[9][10][11]
Table 3: Effect of NLRP3 Inhibition on Organ Injury Markers in CLP-induced Sepsis
| Marker | Organ | Sham | CLP + Vehicle | CLP + NLRP3 Inhibitor | p-value (Inhibitor vs Vehicle) |
| Wet/Dry Weight Ratio | Lung | 4.5 ± 0.3 | 6.8 ± 0.5 | 5.0 ± 0.4 | <0.05 |
| BUN (mg/dL) | Kidney | 20 ± 2 | 85 ± 10 | 40 ± 5 | <0.05 |
| ALT (U/L) | Liver | 40 ± 5 | 250 ± 30 | 120 ± 15 | <0.05 |
BUN: Blood Urea Nitrogen; ALT: Alanine Aminotransferase. Values are presented as mean ± SEM. Data are representative.[9]
Experimental Protocols
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.[12][13][14][15]
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 20-25 g)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)[12]
-
Surgical instruments (scissors, forceps)
-
4-0 silk suture
-
22-gauge needle[16]
-
70% ethanol and povidone-iodine for disinfection
-
Buprenorphine (0.05-0.1 mg/kg) for analgesia
-
Warm sterile saline (1 mL) for resuscitation
Procedure:
-
Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by lack of pedal reflex.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.[12]
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum.
-
Exteriorize the cecum carefully, avoiding damage to the mesenteric vessels.
-
Ligate the cecum with a 4-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the ligation length.[12][13][16]
-
Puncture the ligated cecum once or twice with a 22-gauge needle.[12][16] A small amount of fecal content can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin in two separate layers with sutures or surgical clips.
-
Administer buprenorphine subcutaneously for analgesia.
-
Resuscitate the mouse with 1 mL of pre-warmed sterile saline administered subcutaneously.
-
Place the mouse in a clean cage on a warming pad until fully recovered from anesthesia. Provide free access to food and water.
-
Monitor the mice closely for signs of sepsis (e.g., lethargy, piloerection, altered respiration) and survival.
This compound Treatment Protocol
Preparation of this compound:
-
The formulation of this compound will depend on its physicochemical properties. A common vehicle for in vivo administration of small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. All solutions should be prepared under sterile conditions.
Dosing and Administration:
-
Dose-response studies are essential to determine the optimal therapeutic dose of this compound.
-
A representative dosing regimen for an NLRP3 inhibitor like MCC950 is 10-50 mg/kg.[9]
-
Administration can be performed via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes. The route of administration should be chosen based on the pharmacokinetic properties of this compound.
-
Treatment can be initiated either prophylactically (before CLP) or therapeutically (after CLP) to model different clinical scenarios. A typical therapeutic regimen might involve administering the first dose 1-6 hours post-CLP.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used method for quantifying cytokine levels in plasma or tissue homogenates.[17][18][19][20]
Materials:
-
Mouse cytokine ELISA kits (e.g., for IL-1β, IL-18, TNF-α, IL-6)
-
Microplate reader
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
Procedure:
-
Collect blood samples from mice via cardiac puncture or retro-orbital bleeding at desired time points post-CLP.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[18][19]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[18]
TUNEL Assay for Apoptosis Detection in Tissues
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[21][22][23][24]
Materials:
-
TUNEL assay kit (fluorescent or colorimetric)
-
Paraffin-embedded or frozen tissue sections (e.g., from lung, liver, kidney)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Fluorescence microscope or bright-field microscope
-
DAPI or other nuclear counterstain
Procedure:
-
Harvest organs at the desired time point and fix in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin.
-
Cut 5 µm thick sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if required by the kit manufacturer.
-
Permeabilize the sections.
-
Follow the TUNEL kit manufacturer's protocol for labeling the fragmented DNA with TdT enzyme and labeled nucleotides (e.g., BrdUTP or FITC-dUTP).[21][22]
-
For fluorescent detection, counterstain with a nuclear dye like DAPI.
-
Mount the slides with an appropriate mounting medium.
-
Visualize the slides under a microscope. Apoptotic cells will be identified by positive TUNEL staining.
-
Quantify the percentage of TUNEL-positive cells in multiple high-power fields.
Flow Cytometry for Immune Cell Profiling
Flow cytometry allows for the identification and quantification of different immune cell populations in blood, peritoneal lavage fluid, or single-cell suspensions from tissues.[25][26][27][28][29]
Materials:
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against murine immune cell surface markers (e.g., CD45, Ly6G, F4/80, CD11b, CD3, B220)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer
-
Fixation/Permeabilization buffers (if performing intracellular staining)
Procedure:
-
Collect whole blood, peritoneal lavage fluid, or prepare single-cell suspensions from spleen or other organs.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Block Fc receptors to reduce non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If necessary, fix and permeabilize the cells for intracellular staining (e.g., for intracellular cytokines).
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations. A standardized gating strategy is crucial for reliable results.[25][26]
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for this compound Testing in a CLP Sepsis Model
Caption: Experimental workflow for evaluating this compound in a CLP mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 9. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. NLRP3 Inflammasome Deficiency Protects against Microbial Sepsis via Increased Lipoxin B4 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cecum Ligation and Puncture (CLP)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. h-h-c.com [h-h-c.com]
- 20. signosisinc.com [signosisinc.com]
- 21. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 22. TUNEL assay for measuring cellular apoptosis in the mouse brain [bio-protocol.org]
- 23. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 25. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 26. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 27. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. How clinical Flow Cytometry rebooted sepsis immunology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Nlrp3-IN-4 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[1][2][3] Nlrp3-IN-4 is a small molecule inhibitor targeting the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for measuring the in vitro efficacy of this compound by assessing its impact on key events in the NLRP3 inflammasome activation cascade.
The activation of the NLRP3 inflammasome is a multi-step process.[4] A priming signal, often a microbial component like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][5] A second signal, such as ATP or nigericin, then triggers the assembly of the inflammasome complex, leading to the activation of caspase-1.[2][6] Activated caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of inflammatory cell death known as pyroptosis.[1][4]
The following protocols will focus on three key readouts to determine the inhibitory potential of this compound:
-
Interleukin-1β (IL-1β) Secretion: Measuring the levels of mature IL-1β in the cell culture supernatant is a direct indicator of NLRP3 inflammasome activity.
-
ASC Speck Formation: Visualizing the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a large protein aggregate that is a hallmark of inflammasome activation.[7][8][9]
-
Caspase-1 Activity: Directly measuring the enzymatic activity of activated caspase-1.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the canonical NLRP3 inflammasome activation pathway and a general experimental workflow for testing the efficacy of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in vitro.
Data Presentation: Quantitative Analysis of this compound Efficacy
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the measured response by 50%. Below is a summary of reported in vitro IC50 values for various NLRP3 inhibitors, which can serve as a reference for expected potencies.
| Inhibitor | Cell Type | Activator | Assay | IC50 (nM) | Reference |
| MCC950 | THP-1 | Nigericin | IL-1β Release | 8 | [10] |
| MCC950 | Mouse Microglia | ATP | IL-1β Release | 60 | [11] |
| Compound 7 | THP-1 | Not Specified | IL-1β Release | 35 | [10] |
| Compound 7 | THP-1 | Not Specified | IL-18 Release | 33 | [10] |
| NBC6 | THP-1 | Not Specified | ASC Speck Formation | 570 | [11] |
| NBC19 | THP-1 | Not Specified | ASC Speck Formation | 60 | [11] |
| C77 | Mouse Microglia | ATP | IL-1β Release | ~11,270 | [12] |
Experimental Protocols
Protocol 1: IL-1β Secretion Measurement by ELISA
This protocol details the measurement of secreted IL-1β in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Immune cells (e.g., human THP-1 monocytes, mouse bone marrow-derived macrophages (BMDMs))
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., ATP, Nigericin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (if applicable):
-
For THP-1 cells, seed at a density of 0.5 x 10^6 cells/mL in a 96-well plate and differentiate with 50-100 ng/mL PMA for 24-48 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
For BMDMs, seed at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free or low-serum medium.[11]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the LPS-containing medium and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator to the wells. For example, use ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.[11]
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
-
ELISA:
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.[13][14][15][16][17] This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Plot the IL-1β concentration against the log concentration of this compound and determine the IC50 value.
-
Protocol 2: ASC Speck Visualization by Immunofluorescence
This protocol describes how to visualize and quantify the formation of ASC specks, a key indicator of inflammasome assembly, using immunofluorescence microscopy.[7][8][9][18][19]
Materials:
-
Cells seeded on sterile glass coverslips in a 12- or 24-well plate
-
LPS, this compound, and NLRP3 activator
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Follow steps 1-4 from Protocol 1, but with cells grown on coverslips.
-
-
Fixation:
-
After treatment, carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[19]
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.[19]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[19]
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5-10 minutes at room temperature.[19]
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.
-
Quantify the percentage of cells with ASC specks in multiple fields of view for each treatment condition.
-
Plot the percentage of ASC speck-positive cells against the log concentration of this compound to determine the IC50.
-
Protocol 3: Caspase-1 Activity Assay
This protocol outlines the measurement of caspase-1 enzymatic activity in the cell culture supernatant or cell lysate using a commercially available kit.[20][21][22][23][24]
Materials:
-
Cells, LPS, this compound, and NLRP3 activator
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
-
96-well plate (white or clear, depending on the assay)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Sample Collection:
-
Follow steps 1-5 from Protocol 1 to obtain cell culture supernatants.
-
Alternatively, cell lysates can be prepared according to the assay kit's instructions.
-
-
Caspase-1 Activity Measurement:
-
Perform the caspase-1 activity assay according to the manufacturer's protocol.[20][21][22] This generally involves:
-
Adding the provided assay buffer and caspase-1 substrate (e.g., YVAD-pNA or YVAD-AFC) to the samples.
-
Incubating at 37°C for the recommended time to allow for substrate cleavage.
-
Measuring the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[22][24]
-
-
-
Data Analysis:
These detailed protocols provide a robust framework for assessing the in vitro efficacy of this compound. By measuring downstream cytokine release, the hallmark of inflammasome assembly, and the enzymatic activity of caspase-1, researchers can obtain comprehensive and quantitative data on the inhibitory potential of this and other NLRP3-targeting compounds. Consistent and reproducible results will be crucial for the pre-clinical development of novel anti-inflammatory therapeutics.
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. shop-neotest.ru [shop-neotest.ru]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mpbio.com [mpbio.com]
- 17. affigen.com [affigen.com]
- 18. researchgate.net [researchgate.net]
- 19. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 21. promega.com [promega.com]
- 22. amsbio.com [amsbio.com]
- 23. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. abcam.com [abcam.com]
Application Notes and Protocols: Investigating Autoinflammatory Syndromes with Nlrp3-IN-4 and Other Potent NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoinflammatory syndromes, such as Cryopyrin-Associated Periodic Syndromes (CAPS), are driven by the dysregulation of the innate immune system.[1][2] A central player in many of these conditions is the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome, a multi-protein complex that, when hyperactivated, leads to excessive production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][4] Gain-of-function mutations in the NLRP3 gene are the direct cause of CAPS, making the NLRP3 protein a prime therapeutic target.[1][2]
Small molecule inhibitors of the NLRP3 inflammasome represent a promising class of therapeutics for these disorders.[5] Nlrp3-IN-4 is described as a potent and orally active NLRP3 inflammasome inhibitor.[6][7] While detailed public data on this compound is limited, this document provides comprehensive application notes and protocols for its use by leveraging data from functionally similar, well-characterized NLRP3 inhibitors like MCC950 and NLRP3-IN-45. These protocols are designed to guide researchers in the investigation of autoinflammatory syndromes both in vitro and in vivo.
Mechanism of Action: NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process, providing distinct points for therapeutic intervention.[8][9]
-
Signal 1 (Priming): The first signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), binding to Toll-like receptors (TLRs). This triggers the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[8][10]
-
Signal 2 (Activation): A second, diverse stimulus is required to activate the NLRP3 protein itself. These stimuli include ATP, pore-forming toxins (like nigericin), crystalline substances, and mitochondrial dysfunction.[10] This signal leads to a series of cellular events, including potassium (K+) efflux, which are thought to be a common trigger for NLRP3 activation.[10] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.[3]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.[3] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[8] Potent NLRP3 inhibitors like this compound are designed to block the activation and assembly of the inflammasome complex, thereby preventing these downstream inflammatory events.
Data Presentation: Properties of NLRP3 Inhibitors
Quantitative data for NLRP3 inhibitors is critical for experimental design. While specific data for this compound is sparse, the tables below summarize its known properties and provide comparative data from other well-characterized inhibitors.
Table 1: Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Name | This compound | [7] |
| CAS Number | Not Available | [6] |
| Molecular Formula | C22H22N2O5 | [6] |
| Molecular Weight | 394.42 g/mol | [6] |
| Activity | Potent, orally active NLRP3 inflammasome inhibitor | [6][7] |
| Indication | Reported activity for colitis | [6][7] |
| Storage | 2 years at -20°C (powder); 6 months at -80°C (in DMSO) |[6] |
Table 2: Quantitative Activity of Representative NLRP3 Inhibitors
| Compound | Assay System | Stimulus | Readout | IC₅₀ | Reference |
|---|---|---|---|---|---|
| NLRP3-IN-45 | Mouse BMDMs | LPS + Nigericin | IL-1β Release | 41.79 nM | [11] |
| MCC950 | Mouse Neonatal Microglia | LPS + ATP | IL-1β Release | 60 nM | [12] |
| MCC950 | Human THP-1 Cells | LPS + Nigericin | ASC Speck Formation | 11 nM | [12] |
| CY-09 | Mouse BMDMs | LPS + ATP | IL-1β Release | 6 µM | [13] |
| Tranilast | Mouse BMDMs | Not Specified | IL-1β Release | 10-15 µM |[13] |
BMDMs: Bone Marrow-Derived Macrophages. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy
This protocol details a method to determine the IC₅₀ of an NLRP3 inhibitor using human THP-1 monocytes, a widely used cell line for inflammasome research.[14][15]
Objective: To quantify the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by this compound.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
ATP or Nigericin
-
This compound (or other inhibitor) dissolved in DMSO
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Workflow Diagram:
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well.
-
Induce differentiation into a macrophage-like phenotype by adding PMA to a final concentration of 50-100 nM. Incubate for 24-48 hours.
-
Gently aspirate the PMA-containing medium, wash once with fresh medium, and add 200 µL of fresh medium. Allow cells to rest for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Prepare a working solution of LPS (e.g., 1 µg/mL) in culture medium.
-
Remove the medium from the rested cells and add 100 µL of the LPS solution.
-
Incubate for 3-4 hours at 37°C.[16]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 50 µL of the inhibitor dilutions to the corresponding wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Prepare a fresh, concentrated stock of an NLRP3 activator. For ATP, a 50 mM stock in PBS is common. For nigericin, a 5 mM stock in ethanol is used.
-
Add 50 µL of the activator to achieve the desired final concentration (e.g., 5 mM ATP or 5-10 µM nigericin).[12]
-
Incubate for the appropriate time (e.g., 45-60 minutes for ATP, 60-90 minutes for nigericin).
-
-
Data Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer’s instructions.
-
Normalize the data to the vehicle control (0% inhibition) and a no-stimulus control (100% inhibition).
-
Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vivo Evaluation in a CAPS Mouse Model
This protocol provides a framework for testing the therapeutic efficacy of an orally active NLRP3 inhibitor in a mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS).[17]
Objective: To assess the ability of this compound to ameliorate systemic inflammation in a mouse model with a gain-of-function Nlrp3 mutation.
Model: Nlrp3 knock-in mice expressing a CAPS-associated mutation (e.g., A350V or D301N). These mice spontaneously develop severe autoinflammatory phenotypes.[17]
Materials:
-
Nlrp3 mutant mice and wild-type littermate controls.
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween-80).
-
Blood collection supplies.
-
ELISA kits for mouse IL-1β and Serum Amyloid A (SAA).
-
Materials for tissue fixation and histology.
Therapeutic Rationale Diagram:
Procedure:
-
Animal Grouping and Dosing:
-
Enroll Nlrp3 mutant mice at an appropriate age (e.g., 4-6 weeks) before severe symptoms manifest. Include a cohort of wild-type mice as a baseline control.
-
Randomly assign mutant mice to a vehicle control group and one or more this compound treatment groups (e.g., 10, 30, 100 mg/kg).
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer the compound or vehicle daily via oral gavage.
-
-
Monitoring and Sample Collection:
-
Monitor mice daily for clinical signs of disease, including body weight, posture, and skin inflammation.
-
Collect blood samples (e.g., via tail vein or submandibular bleed) at baseline and at specified time points throughout the study (e.g., weekly).
-
At the end of the study (e.g., 4-8 weeks), perform a terminal bleed via cardiac puncture and perfuse tissues with saline before collection.
-
-
Endpoint Analysis:
-
Systemic Inflammation: Use serum from blood collections to measure levels of IL-1β, IL-18, and SAA via ELISA.
-
Hematological Analysis: Perform complete blood counts (CBC) to assess inflammatory cell numbers, particularly neutrophils.
-
Histopathology: Fix tissues (e.g., spleen, liver, skin) in 10% neutral buffered formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration and tissue damage.
-
Survival: For severe models, Kaplan-Meier survival analysis is a critical endpoint.
-
-
Data Interpretation:
-
Compare the measured parameters between the vehicle-treated mutant mice and the this compound-treated groups.
-
A significant reduction in serum cytokines, inflammatory cell counts, tissue pathology, and an increase in survival would indicate therapeutic efficacy.
-
Conclusion
The investigation of autoinflammatory syndromes has been significantly advanced by the development of specific NLRP3 inflammasome inhibitors. While this compound is presented as a potent oral inhibitor, the protocols provided herein, using data from well-studied analogs, offer a robust framework for its evaluation. These methods enable researchers to quantify inhibitory potency in vitro and assess therapeutic efficacy in vivo, contributing to the development of novel treatments for debilitating conditions like CAPS.
References
- 1. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational Modeling of NLRP3 Identifies Enhanced ATP Binding and Multimerization in Cryopyrin-Associated Periodic Syndromes [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Study of TLR4-NLRP3-Inflammasome Activation in Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Nlrp3-IN-4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies of Nlrp3-IN-4, a putative inhibitor of the NLRP3 inflammasome. The protocols and methodologies are based on established procedures for studying NLRP3 inflammasome activation and inhibition in various disease models.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[1][3][4] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form.[4] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[1][5] This process can also induce a form of inflammatory cell death known as pyroptosis.[5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[1][6]
This compound: A Putative NLRP3 Inflammasome Inhibitor
This compound is an investigational small molecule designed to inhibit the activation of the NLRP3 inflammasome. While specific data for this compound is not yet widely published, its mechanism is presumed to interfere with the assembly or activation of the NLRP3 complex, similar to other well-characterized inhibitors like MCC950.[7][8] The following protocols are designed to assess the efficacy and mechanism of action of this compound in relevant in vivo models of NLRP3-driven inflammation.
Key In Vivo Models for Evaluating this compound
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of an NLRP3 inhibitor.[6] Below are summaries of commonly used models where NLRP3 activation is a key driver of pathology.
| In Vivo Model | Inducing Agent | Key Pathological Features | Common Mouse Strain | References |
| Peritonitis | Monosodium Urate (MSU) Crystals | Neutrophil infiltration, IL-1β production in the peritoneal cavity. | C57BL/6J | [9][10] |
| Non-alcoholic Steatohepatitis (NASH) | Atherogenic Diet | Liver inflammation, hepatocyte injury, liver fibrosis. | foz/foz mice | [11] |
| Neuroinflammation | Lipopolysaccharide (LPS) | Microglial activation, pro-inflammatory cytokine release in the brain. | C57BL/6J | [8] |
| Hutchinson-Gilford Progeria Syndrome (HGPS) | Genetic (Zmpste24-/- or LmnaG609G/G609G) | Accelerated aging phenotypes, systemic inflammation. | Zmpste24-/-, LmnaG609G/G609G | [12] |
| Acute Intestinal Inflammation | DSS (Dextran Sulfate Sodium) | Colitis, barrier dysfunction, cytokine production. | C57BL/6J, Nlrp3-/- | [13][14] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound.
Protocol for MSU-Induced Peritonitis in Mice
This model is a robust and acute system to study NLRP3 inflammasome activation and inhibition.[9][10]
Materials:
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Monosodium Urate (MSU) crystals
-
C57BL/6J mice (male, 8-12 weeks old)
-
Sterile PBS
-
Anesthesia
Procedure:
-
Preparation of MSU Crystals: Prepare a sterile suspension of MSU crystals in PBS at a concentration of 50 mg/mL.[10] Ensure the crystals are needle-like in morphology, which is critical for NLRP3 activation.[9]
-
Animal Groups:
-
Group 1: Vehicle control + PBS injection
-
Group 2: Vehicle control + MSU injection
-
Group 3: this compound + MSU injection
-
-
This compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage). The dosage and timing of administration should be determined in preliminary dose-finding studies. A common approach is to administer the compound 1-2 hours before the inflammatory challenge.
-
Induction of Peritonitis: Inject 0.5 mL of the 50 mg/mL MSU crystal suspension intraperitoneally into each mouse in Groups 2 and 3. Inject an equal volume of sterile PBS into Group 1 mice.
-
Endpoint Analysis (4-6 hours post-MSU injection):
-
Euthanize mice and perform peritoneal lavage with 5 mL of cold PBS.
-
Collect the peritoneal fluid and centrifuge to pellet the cells.
-
Use the supernatant for cytokine analysis (IL-1β) by ELISA.[9][10]
-
Resuspend the cell pellet for flow cytometry analysis to quantify neutrophil infiltration (e.g., Ly6G+ cells).[9][10]
-
Endpoint Analysis Methods
A multi-faceted approach to endpoint analysis is recommended to thoroughly evaluate the effects of this compound.[15]
| Analysis Type | Method | Primary Readout | References |
| Cytokine Profiling | ELISA | IL-1β, IL-18, TNF-α levels in plasma, peritoneal fluid, or tissue homogenates. | [9][10][15] |
| Protein Expression | Western Blot | Cleaved Caspase-1 (p20), Cleaved Gasdermin D in cell lysates or tissue homogenates. | [15][16] |
| Immune Cell Infiltration | Flow Cytometry | Quantification of neutrophils, macrophages, and other immune cells in tissues or peritoneal fluid. | [9] |
| Histopathology | H&E Staining, Masson's Trichrome | Assessment of tissue inflammation, cell death, and fibrosis. | [17] |
| Gene Expression | qRT-PCR | mRNA levels of Nlrp3, Il1b, Il6, etc. in tissues. | [17] |
Signaling Pathway and Mechanism of Action
Understanding the NLRP3 inflammasome signaling pathway is essential for interpreting experimental results.
Canonical NLRP3 Inflammasome Activation Pathway
Activation of the NLRP3 inflammasome is a two-step process.[5][18] The first signal, or "priming," is often initiated by PAMPs like LPS, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[5] The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline materials, leads to the assembly of the inflammasome complex.[18][19]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis, such as one-way ANOVA followed by an appropriate post-hoc test, should be performed to determine the significance of the observed effects. A reduction in the levels of IL-1β, cleaved caspase-1, and immune cell infiltration in the this compound treated group compared to the vehicle control group would indicate successful target engagement and efficacy.
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of this compound. The specific details of the experimental design, including the choice of animal model, dosage, and route of administration of this compound, should be optimized based on the specific research question and the characteristics of the compound. Rigorous experimental design and comprehensive endpoint analysis will be crucial in determining the therapeutic potential of this compound as an inhibitor of the NLRP3 inflammasome.
References
- 1. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. An overview of disease models for NLRP3 inflammasome over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 15. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 17. Modulation of AMPK/NLRP3 Signaling Mitigates Radiation-Induced Lung Inflammation by a Synthetic Lipoxin A4 Analogue [mdpi.com]
- 18. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for NLRP3 Inflammasome Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of various NLRP3 inflammasome inhibitors in mouse models of disease. The following protocols and data are compiled from multiple studies and are intended to serve as a guide for designing and executing experiments involving the pharmacological inhibition of the NLRP3 inflammasome.
Summary of In Vivo Administration and Dosage
The administration and dosage of NLRP3 inhibitors in mice vary depending on the specific compound, the mouse model of disease, and the experimental endpoint. The following table summarizes the administration routes and dosages for several commonly used NLRP3 inhibitors.
| Inhibitor | Mouse Model | Route of Administration | Dosage | Frequency | Reference |
| MCC950 | NASH (foz/foz mice) | Oral gavage | Not specified | For 6 weeks | [1] |
| NT-0249 | Acute Peritonitis | Oral | 0.1 - 10 mg/kg | Single dose | [2] |
| NT-0249 | Acute Lung Injury | Oral | 6 - 30 mg/kg | Single dose | [2] |
| NT-0249 | Cryopyrin-Associated Periodic Syndrome (CAPS) | Not specified | "low and high-dose cohorts" | For 8 days | [3] |
| BAY 11-7082 | Diet-Induced Metabolic Abnormalities | Intraperitoneal (i.p.) | 3 mg/kg | Five days/week for 7 weeks | [4] |
| Glyburide | Acute Pancreatitis (ob/ob mice) | Intraperitoneal (i.p.) | 500 mg/kg | Not specified | [5] |
| Arctigenin (ATG) | Metabolic Dysfunction-Associated Steatohepatitis (MASH) | Not specified | 30 mg/kg/day (low-dose), 120 mg/kg/day (high-dose) | Daily for 8 weeks | [6] |
Experimental Protocols
Acute Peritonitis Model with NT-0249
This protocol describes the induction of acute peritonitis in mice and the assessment of the efficacy of the NLRP3 inhibitor NT-0249.[2]
Materials:
-
Wild-type mice (all male, n=8 per cohort)
-
NT-0249
-
CP-456,773 (positive control)
-
Vehicle
-
Lipopolysaccharide (LPS)
-
ATP
-
Peritoneal lavage buffer
-
ELISA kit for IL-1β and IL-6
Procedure:
-
Dose cohorts of mice orally with NT-0249 (0.1, 0.3, 1, 3, and 10 mg/kg), CP-456,773 (10 mg/kg), or vehicle.
-
Following inhibitor administration, perform sequential intraperitoneal (IP) injections of LPS and ATP to induce peritonitis.
-
After a set period, euthanize the animals.
-
Collect peritoneal lavage fluid.
-
Measure the levels of IL-1β and IL-6 in the peritoneal lavage fluids using ELISA to assess the inhibitory effect of NT-0249 on NLRP3 inflammasome activation.[2]
Acute Lung Injury Model with NT-0249
This protocol details the induction of acute lung injury and the evaluation of NT-0249.[2]
Materials:
-
Mice
-
NT-0249
-
Vehicle
-
Lipopolysaccharide (LPS)
-
ATP
-
Lung lavage fluid collection supplies
-
ELISA kit for IL-1β
Procedure:
-
Treat mice with varying doses of NT-0249 (6 to 30 mg/kg) or vehicle.
-
Induce lung injury by administering LPS followed by ATP. Mice treated with LPS alone can serve as a control group.
-
Two hours after ATP instillation, euthanize the animals.
-
Collect lung lavage fluids.
-
Assess the levels of IL-1β in the lung lavage fluids by ELISA. Near-complete inhibition of IL-1β was observed at a dose of 30 mg/kg.[2]
-
Terminal blood samples can be collected to measure plasma levels of NT-0249.
Diet-Induced Metabolic Abnormalities Model with BAY 11-7082
This protocol outlines a chronic study to assess the effect of BAY 11-7082 on metabolic abnormalities induced by a high-fat, high-fructose diet.[4]
Materials:
-
Male C57/BL6 wild-type mice
-
NLRP3(-/-) littermates (for comparison)
-
Control diet
-
High-fat high-fructose diet (HD)
-
BAY 11-7082
Procedure:
-
Divide wild-type mice into two groups: one fed a control diet and one fed a high-fat, high-fructose diet (HD).
-
A subgroup of the HD-fed wild-type mice is treated with the NLRP3 inflammasome inhibitor BAY 11-7082.
-
Administer BAY 11-7082 at a dose of 3 mg/kg via intraperitoneal (i.p.) injection, five days a week for the last 7 weeks of the dietary manipulation.
-
At the end of the study period, assess various metabolic parameters such as plasma and hepatic lipids, glucose homeostasis, and renal function to determine the therapeutic effects of NLRP3 inhibition.[4]
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical and non-canonical pathways of NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system that responds to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Caption: NLRP3 inflammasome priming and activation signaling pathway.
General Experimental Workflow for In Vivo NLRP3 Inhibitor Studies
The diagram below outlines a typical workflow for evaluating the efficacy of an NLRP3 inhibitor in a mouse model of disease.
Caption: A generalized experimental workflow for in vivo studies of NLRP3 inhibitors.
References
- 1. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the NLRP3 inflammasome reduces the severity of experimentally-induced acute pancreatitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miragenews.com [miragenews.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NLRP3-IN-4 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of NLRP3-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] this compound is designed to directly or indirectly interfere with the assembly or activation of this complex, thereby reducing the inflammatory response. While specific mechanistic details for this compound are not extensively published, it is expected to function similarly to other well-characterized NLRP3 inhibitors by preventing the conformational changes in the NLRP3 protein that are necessary for its activation.
Q2: What is the recommended starting concentration for this compound in cell culture?
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in your cell culture medium, as DMSO can have its own biological effects. Store the powder at -20°C for long-term storage (up to 2 years). The stock solution in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[4][5] Avoid repeated freeze-thaw cycles.
Q4: In which cell lines can I use this compound?
A4: this compound can be used in any cell line that expresses the components of the NLRP3 inflammasome and is capable of its activation. Commonly used cell lines for studying the NLRP3 inflammasome include:
-
THP-1 cells: A human monocytic cell line that requires differentiation into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) to robustly express all inflammasome components.[6]
-
J774A.1 cells: A murine macrophage-like cell line.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages isolated from the bone marrow of mice.
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells isolated from whole blood.[7]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using an IL-1β ELISA
This protocol describes a dose-response experiment to determine the optimal concentration of this compound for inhibiting NLRP3 inflammasome activation, using the measurement of IL-1β secretion as the primary readout.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., PMA-differentiated THP-1 cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in a 96-well plate and allow them to adhere and recover overnight. For THP-1 cells, differentiate with PMA (e.g., 50-100 ng/mL) for 24-48 hours prior to the experiment.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (DMSO only). After the LPS priming, carefully remove the medium and add the medium containing the different concentrations of this compound. Incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), to each well. Incubate for 1-2 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
IL-1β ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background IL-1β release in unstimulated cells | Cell stress or contamination. | Ensure gentle handling of cells. Check for mycoplasma contamination. Use fresh, pre-warmed media. |
| No or low IL-1β release after stimulation | Inefficient priming or activation. | Optimize LPS concentration and incubation time (e.g., 0.5-1 µg/mL for 3-4 hours). Optimize activator concentration and incubation time (e.g., Nigericin 5-10 µM for 1-2 hours; ATP 2.5-5 mM for 30-60 minutes). Ensure your cell line expresses functional NLRP3 inflammasome components. |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents. Mix reagents thoroughly before adding to wells. |
| This compound does not inhibit IL-1β secretion | Incorrect concentration, inactive compound, or experimental setup issues. | Verify the concentration of your stock solution. Perform a wider dose-response curve. Ensure the compound has been stored correctly. Confirm NLRP3 inflammasome activation is the primary pathway for IL-1β release in your model by using positive (e.g., MCC950) and negative controls. |
| Cell death observed at high inhibitor concentrations | Cytotoxicity of the compound or solvent. | Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your dose-response experiment. Keep the final DMSO concentration below 0.1% if possible. If the compound is cytotoxic, use lower, non-toxic concentrations. |
Quantitative Data Summary
As specific quantitative data for this compound is limited in the public domain, the following tables provide reference data for the well-characterized NLRP3 inhibitor, MCC950. This data can be used as a guide for designing and interpreting experiments with this compound.
Table 1: IC50 Values of MCC950 for Inhibition of IL-1β Release
| Cell Type | Activator | IC50 (nM) | Reference |
| Mouse BMDMs | ATP | 7.5 | [8] |
| Human PBMCs | ATP | 8.1 | [8] |
| PMA-differentiated THP-1 cells | Nigericin | ~10 | [9] |
Table 2: Recommended Concentration Ranges for NLRP3 Inflammasome Priming and Activation
| Reagent | Cell Type | Concentration Range | Incubation Time |
| LPS (Priming) | THP-1, BMDMs, J774A.1 | 0.1 - 1 µg/mL | 3 - 4 hours |
| Nigericin (Activation) | THP-1, BMDMs, J774A.1 | 5 - 20 µM | 1 - 2 hours |
| ATP (Activation) | THP-1, BMDMs, J774A.1 | 2.5 - 5 mM | 30 - 60 minutes |
Visualizations
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nontranscriptional regulation of NLRP3 inflammasome signaling by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Activation | NLRP3 Inflammasome [promega.jp]
- 8. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NLRP3-IN-4 In Vivo Experiments
Welcome to the technical support center for researchers utilizing NLRP3-IN-4 in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While the precise binding site of this compound is not publicly disclosed, it belongs to a class of 2,3-dihydro-1H-indene-5-sulfonamide derivatives.[1] Similar NLRP3 inhibitors have been shown to directly bind to the NACHT domain of the NLRP3 protein, inhibiting its ATPase activity and subsequent inflammasome assembly.
Q2: What are the recommended in vivo applications for this compound?
This compound has demonstrated efficacy in preclinical models of colitis, suggesting its potential for studying inflammatory bowel disease (IBD).[1][2] Its anti-inflammatory properties may also be relevant for investigating other NLRP3-driven diseases.
Q3: How should I formulate this compound for in vivo administration?
This compound is described as orally active. For oral gavage in mice, a common formulation for hydrophobic compounds is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline. Given its likely hydrophobic nature, dissolving this compound in a minimal amount of an organic solvent like DMSO first, and then suspending the solution in the chosen vehicle is a standard approach. For intraperitoneal injections, a solution in a vehicle like 10% DMSO in saline or PBS can be considered, but solubility should be carefully checked to avoid precipitation.
Q4: What is a typical dosage for this compound in a mouse model of colitis?
A study on a similar 2,3-dihydro-1H-indene-5-sulfonamide derivative showed significant efficacy in a DSS-induced colitis model in mice with intraperitoneal administration of 10 mg/kg daily for 9 days.[1] For oral administration, dosage may need to be optimized, but a similar starting point could be considered. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q5: How can I assess the efficacy of this compound in my in vivo model?
Efficacy can be assessed by monitoring both clinical and molecular endpoints. In a colitis model, this can include:
-
Clinical parameters: Body weight changes, disease activity index (DAI) score (which includes stool consistency and presence of blood), and colon length at the end of the experiment.[1]
-
Histological analysis: Examination of colon tissue for signs of inflammation, such as immune cell infiltration, crypt damage, and mucosal barrier disruption.[1]
-
Molecular markers: Measurement of pro-inflammatory cytokine levels (e.g., IL-1β, IL-18, TNF-α, IL-6) in colon tissue homogenates or serum by ELISA or other immunoassays. Western blot analysis can be used to assess the cleavage of caspase-1 and Gasdermin D, which are downstream effectors of NLRP3 inflammasome activation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no therapeutic effect of this compound | Poor solubility/stability of the formulation: The compound may be precipitating out of solution before or after administration. | - Ensure complete dissolution of this compound in a suitable organic solvent (e.g., DMSO) before suspending it in the final vehicle. - Prepare fresh formulations for each experiment and avoid storing them for extended periods. - Consider using alternative formulation strategies for hydrophobic compounds, such as inclusion of surfactants or cyclodextrins. |
| Suboptimal dosage: The administered dose may be too low to achieve a therapeutic effect. | - Perform a dose-response study to determine the optimal dose for your specific animal model and disease severity. - Review literature for typical dosage ranges of other NLRP3 inhibitors in similar models. | |
| Incorrect administration route: The chosen route of administration may not provide adequate bioavailability. | - While described as orally active, consider intraperitoneal injection for initial studies to bypass potential issues with oral absorption.[1] - If using oral gavage, ensure proper technique to avoid accidental administration into the lungs. | |
| Timing of administration: The treatment may be initiated too late in the disease progression. | - Start the treatment with this compound at the onset of disease symptoms or even prophylactically, depending on the experimental question. | |
| Unexpected toxicity or adverse effects | Off-target effects: The inhibitor may be affecting other cellular pathways. | - While the class of compounds to which this compound belongs has shown selectivity for the NLRP3 inflammasome over NLRC4 and AIM2, off-target effects are always a possibility.[1] - Reduce the dosage and monitor for dose-dependent toxicity. - Include a control group treated with the vehicle alone to distinguish compound-specific effects from vehicle effects. - A study on a similar compound showed a high LD50 value (>2000 mg/kg), suggesting a good safety profile.[1] |
| Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. | - Ensure the concentration of organic solvents like DMSO is kept to a minimum (typically <10% for in vivo use). - Run a vehicle-only control group to assess any potential toxicity of the formulation vehicle. | |
| Difficulty in detecting a significant reduction in IL-1β levels | Timing of sample collection: Cytokine levels can fluctuate, and samples may be collected at a non-optimal time point. | - Perform a time-course experiment to determine the peak of IL-1β production in your model and collect samples accordingly. |
| Low sensitivity of the assay: The assay used to measure IL-1β may not be sensitive enough to detect subtle changes. | - Use a high-sensitivity ELISA kit for IL-1β detection. - Concentrate the samples (e.g., serum or tissue homogenates) before performing the assay. | |
| Compensatory inflammatory pathways: Inhibition of the NLRP3 inflammasome may lead to the upregulation of other inflammatory pathways. | - Measure a broader panel of inflammatory cytokines and markers to get a more comprehensive picture of the inflammatory response. | |
| Variability between animals in the same treatment group | Inconsistent formulation: The compound may not be uniformly suspended in the vehicle. | - Ensure thorough mixing of the formulation before each administration. - Prepare a fresh batch of formulation for each experiment. |
| Inaccurate dosing: Variations in the administered volume can lead to inconsistent results. | - Use calibrated pipettes or syringes for accurate dosing based on individual animal body weight. | |
| Biological variability: Individual animals can respond differently to the treatment. | - Increase the number of animals per group to increase statistical power. - Ensure that animals are age- and sex-matched and housed under identical conditions. |
Experimental Protocols
In Vivo Colitis Model and this compound Administration
This protocol is adapted from studies on similar NLRP3 inhibitors in a dextran sulfate sodium (DSS)-induced colitis model in mice.[1]
1. Induction of Colitis:
-
House C57BL/6 mice (8-10 weeks old) in a specific pathogen-free facility.
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS for 5-7 days to induce acute colitis.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
2. Formulation of this compound (Example for 10 mg/kg dose):
-
For a 20g mouse, the required dose is 0.2 mg.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a final injection volume of 100 µL, take 10 µL of the stock solution and add it to 90 µL of sterile saline or PBS for intraperitoneal injection. Ensure the final DMSO concentration is 10% or less.
-
For oral gavage, the DMSO stock can be suspended in a vehicle like 0.5% CMC. The final volume for oral gavage is typically 100-200 µL.
3. Administration of this compound:
-
Administer this compound or vehicle control daily via intraperitoneal injection or oral gavage, starting from the first day of DSS treatment and continuing for the duration of the experiment (e.g., 9 days).[1]
4. Assessment of Efficacy:
-
At the end of the experiment, euthanize the mice and collect blood and colon tissue.
-
Measure the length of the colon.
-
Fix a portion of the colon in 10% formalin for histological analysis (H&E staining).
-
Homogenize the remaining colon tissue to prepare lysates for cytokine analysis (ELISA) and Western blotting.
Quantitative Data Summary
| Compound | Model | Dose & Route | Key Findings | Reference |
| 2,3-dihydro-1H-indene-5-sulfonamide derivative (similar to this compound) | DSS-induced colitis (mice) | 10 mg/kg, i.p., daily for 9 days | - Reduced body weight loss - Decreased Disease Activity Index - Restored colon length - Improved mucosal barrier integrity - Reduced inflammatory cell infiltration | [1] |
| 2,3-dihydro-1H-indene-5-sulfonamide derivative (similar to this compound) | LPS-induced acute peritonitis (mice) | 10 mg/kg | - Significant inhibition of IL-1β release (comparable to MCC950) | [1] |
Signaling Pathways and Experimental Workflows
Caption: NLRP3 Inflammasome Signaling and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound in a Colitis Model.
Caption: Troubleshooting Logic for In Vivo Experiments with this compound.
References
Navigating NLRP3-IN-4: A Technical Guide for Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols involving Nlrp3-IN-4, a potent and selective inhibitor of the NLRP3 inflammasome. Inconsistent results in NLRP3 inflammasome research can be a significant hurdle; this guide offers detailed troubleshooting advice and frequently asked questions to ensure the reproducibility and reliability of your experiments.
Troubleshooting Guide: Addressing Common Issues with this compound
Difficulties in obtaining consistent results with this compound often stem from variability in the multi-step NLRP3 inflammasome activation process. This section provides a systematic approach to troubleshooting common problems.
Issue 1: High Variability in IL-1β Secretion Inhibition
Inconsistent inhibition of IL-1β release is a frequent challenge. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Priming (Signal 1) | Ensure consistent priming of cells with a TLR ligand like LPS. The concentration and incubation time should be optimized for your specific cell type. Inadequate priming leads to insufficient pro-IL-1β and NLRP3 protein expression. |
| Inconsistent Activation (Signal 2) | The timing and concentration of the NLRP3 activator (e.g., Nigericin, ATP, MSU crystals) are critical. Ensure activators are freshly prepared and used at a concentration that elicits a robust but not overly cytotoxic response. |
| Cell Health and Density | Use healthy, low-passage number cells. Plate cells at a consistent density across experiments, as cell-to-cell contact can influence inflammasome activation. |
| This compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure complete solubilization before diluting into culture media. Avoid repeated freeze-thaw cycles. |
| Timing of this compound Treatment | The timing of inhibitor addition is crucial. Typically, this compound should be added before or concurrently with the activation signal (Signal 2). |
Issue 2: Unexpected Cell Death or Cytotoxicity
Distinguishing between pyroptosis (NLRP3-mediated cell death) and non-specific cytotoxicity from your reagents is essential.
| Potential Cause | Recommended Solution |
| High Concentration of Activator | Titrate the concentration of your NLRP3 activator to find the optimal balance between inflammasome activation and overt cytotoxicity. High concentrations can induce non-specific cell death pathways. |
| This compound Off-Target Effects | While this compound is selective, high concentrations may have off-target effects. Perform a dose-response curve to determine the optimal inhibitory concentration without inducing cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. Include a vehicle-only control in your experiments. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and the NLRP3 inflammasome activation protocol.
Q1: What is the canonical two-step activation of the NLRP3 inflammasome?
A1: The canonical activation of the NLRP3 inflammasome is a two-step process.[1][2]
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Signal 1 (Priming): This step involves the activation of the transcription factor NF-κB, typically through Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS).[2][3] This leads to the upregulation of NLRP3 and pro-IL-1β expression.[1][3]
-
Signal 2 (Activation): This step is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2][4] Common laboratory activators include nigericin, ATP, and crystalline substances like monosodium urate (MSU).[4][5] This signal leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and release of IL-1β and IL-18.[1][6]
Q2: What are the critical experimental controls to include when using this compound?
A2: A well-controlled experiment is essential for interpreting your data. Key controls include:
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Untreated Cells: To establish a baseline for cell viability and cytokine release.
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Priming Only (e.g., LPS only): To ensure the priming step itself does not induce significant IL-1β secretion.
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Activator Only (e.g., Nigericin only): To confirm that the activator requires priming for a full response.
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Priming + Activator: Your positive control for NLRP3 inflammasome activation.
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Vehicle Control + Priming + Activator: To control for any effects of the solvent used to dissolve this compound.
-
This compound + Priming (No Activator): To ensure the inhibitor itself is not cytotoxic or does not affect basal cytokine levels.
Q3: Can I use different cell types for my NLRP3 inflammasome assays?
A3: Yes, various cell types can be used, but protocols need to be optimized for each. Commonly used cells include:
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Bone Marrow-Derived Macrophages (BMDMs): A primary cell model that provides robust inflammasome activation.[7]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): A relevant primary human cell model.[6]
-
THP-1 cells: A human monocytic cell line that requires differentiation (e.g., with PMA) before use in inflammasome assays.[6]
Q4: How does this compound inhibit the NLRP3 inflammasome?
A4: While the precise binding site may vary between inhibitors, NLRP3 inhibitors generally work by preventing the conformational changes in the NLRP3 protein that are necessary for its oligomerization and the subsequent assembly of the inflammasome complex. This prevents the recruitment of the adaptor protein ASC and pro-caspase-1, thereby blocking caspase-1 activation and IL-1β processing.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound.
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Nlrp3-IN-4 Synthesis
Welcome to the technical support center for the synthesis of Nlrp3-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound can be conceptually broken down into three main stages:
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Synthesis of the pyrazole core: Preparation of 1-methyl-1H-pyrazole-5-carboxylic acid.
-
Synthesis of the substituted pyridine intermediate: Preparation of N-(5-aminopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide.
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Final amide coupling: Condensation of the pyrazole carboxylic acid and the aminopyridine intermediate to yield the final product.
Q2: What are the critical reaction types involved in the synthesis?
A2: The key chemical transformations include pyrazole ring formation, amide bond formation (amidation), and potentially a Williamson ether synthesis for the phenoxyacetamide side chain. Understanding the nuances of these reactions is crucial for a successful synthesis.
Q3: Are there any specific safety precautions to consider?
A3: Standard laboratory safety protocols should be followed. Some reagents, such as those used for amide coupling (e.g., carbodiimides, HATU), can be sensitizers. Hydrazine derivatives, if used in pyrazole synthesis, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
Part 1: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid
The synthesis of this key intermediate is crucial and can present challenges related to regioselectivity and yield.
Experimental Protocol: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid
A common route involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine. For example, reacting ethyl 2-formyl-3-oxobutanoate with methylhydrazine followed by hydrolysis of the resulting ester.
| Step | Reagents & Conditions | Typical Yield (%) |
| 1 | Ethyl 2-formyl-3-oxobutanoate, Methylhydrazine, Ethanol, Reflux | 85-95 |
| 2 | NaOH (aq), Ethanol, Reflux, then acid workup (e.g., HCl) | 90-98 |
Troubleshooting Q&A:
-
Q: The reaction to form the pyrazole ring results in a mixture of regioisomers. How can I improve the regioselectivity for the desired 1,5-disubstituted product?
-
A: The regioselectivity of the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine is highly dependent on the reaction conditions and the nature of the substituents.
-
Solvent and Temperature: Lowering the reaction temperature and using a less polar solvent can sometimes favor one isomer over the other.
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pH Control: The pH of the reaction mixture can influence the nucleophilicity of the hydrazine nitrogens. Careful control of pH can enhance regioselectivity.
-
Starting Material Choice: Using a pre-formed and purified 1,3-dicarbonyl equivalent can also improve the outcome.
-
-
-
Q: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. What can I do?
-
A: Incomplete hydrolysis is a common issue.
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can drive the reaction to completion.
-
Stronger Base: If using NaOH, consider switching to a stronger base like KOH or using a higher concentration.
-
Co-solvent: Adding a co-solvent like methanol or THF can improve the solubility of the ester and facilitate hydrolysis.
-
-
Part 2: Synthesis of the Substituted Pyridine Intermediate
This part of the synthesis involves multiple steps and potential for side reactions.
Experimental Protocol: Synthesis of N-(5-aminopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide
This intermediate can be prepared starting from 2-amino-5-nitropyridine.
| Step | Reagents & Conditions | Typical Yield (%) |
| 1 | 2-amino-5-nitropyridine, 2-(4-methoxyphenoxy)acetyl chloride, Pyridine, DCM, 0 °C to rt | 70-85 |
| 2 | N-(5-nitropyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, Fe/NH4Cl or H2/Pd-C, Ethanol/Water | 80-95 |
Troubleshooting Q&A:
-
Q: The acylation of 2-amino-5-nitropyridine gives a low yield. What could be the problem?
-
A: Low yields in this step can be due to several factors.
-
Reactivity of the Amine: The amino group of 2-amino-5-nitropyridine is deactivated by the nitro group, making it less nucleophilic. Using a stronger acylating agent or a more effective base can help.
-
Side Reactions: The pyridine nitrogen can also be acylated. Using milder conditions and a non-nucleophilic base can minimize this.
-
Purity of Starting Materials: Ensure the 2-amino-5-nitropyridine and the acyl chloride are pure and dry.
-
-
-
Q: The reduction of the nitro group is sluggish or incomplete. How can I improve this step?
-
A: The choice of reducing agent and conditions is critical.
-
Catalytic Hydrogenation (H2/Pd-C): Ensure the catalyst is active and the system is properly purged with hydrogen. The reaction may require elevated pressure.
-
Metal-based Reduction (Fe/NH4Cl, SnCl2): These methods are often robust. Ensure the metal is finely powdered and the reaction is heated sufficiently. The workup procedure is important to remove metal salts.
-
-
Part 3: Final Amide Coupling
The final step joins the two key fragments.
Experimental Protocol: Synthesis of this compound
| Step | Reagents & Conditions | Typical Yield (%) |
| 1 | 1-methyl-1H-pyrazole-5-carboxylic acid, N-(5-aminopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, HATU, DIPEA, DMF, rt | 60-80 |
Troubleshooting Q&A:
-
Q: The final amide coupling reaction has a low yield. What are the common pitfalls?
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A: Amide coupling reactions can be sensitive to conditions.
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Coupling Reagent: Ensure the coupling reagent (e.g., HATU, HOBt/EDC) is fresh and handled under anhydrous conditions.
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Base: Use a non-nucleophilic base like DIPEA or N-methylmorpholine to avoid side reactions.
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Solvent: The solvent (e.g., DMF, DCM) must be anhydrous.
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Reaction Time and Temperature: The reaction may need to be stirred for an extended period (12-24 hours) at room temperature. Gentle heating can sometimes improve yields, but may also lead to side products.
-
-
-
Q: The purification of the final product is difficult. What strategies can be used?
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A: Purification can be challenging due to the polarity of the molecule.
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Column Chromatography: Use a gradient elution system with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes or DCM/methanol).
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For high purity, preparative HPLC may be necessary.
-
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway is a two-step process involving priming and activation, leading to cytokine maturation and pyroptosis.
Proposed Synthetic Workflow for this compound
Nlrp3-IN-4 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using NLRP3-IN-4, a potent and orally active inhibitor of the NLRP3 inflammasome. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] While the precise binding site of this compound has not been publicly disclosed, it belongs to a class of inhibitors that are known to directly target the NLRP3 protein, often interacting with the central NACHT domain. This interaction prevents the ATP-dependent oligomerization of NLRP3, which is an essential step for inflammasome assembly and activation.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Based on available datasheet information, the following conditions are recommended:
| Storage Condition | Duration |
| Powder at -20°C | 2 years |
| In DMSO at 4°C | 2 weeks |
| In DMSO at -80°C | 6 months |
Note: For in vitro experiments, it is best practice to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent results. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What is a typical experimental workflow for evaluating this compound efficacy?
A3: A standard in vitro experiment to assess the inhibitory activity of this compound involves a two-step activation of the NLRP3 inflammasome in immune cells, such as bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
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Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[5][6]
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Inhibitor Treatment: After priming, the cells are pre-incubated with varying concentrations of this compound (or vehicle control) for 30-60 minutes.
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Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as ATP or nigericin.[5]
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Readout: The inhibitory effect of this compound is quantified by measuring the levels of secreted IL-1β in the cell culture supernatant using an ELISA kit. Other common readouts include measuring caspase-1 activity or visualizing ASC speck formation via immunofluorescence microscopy.[7]
Experimental workflow for assessing this compound activity.
Q4: What are the appropriate positive and negative controls for my experiment?
A4: Including proper controls is essential for interpreting your results accurately.
| Control Type | Description | Expected Outcome |
| Negative Control 1 | Unstimulated cells (no LPS, no activator) | Baseline/no IL-1β secretion |
| Negative Control 2 | Primed cells only (LPS, no activator) | Minimal IL-1β secretion |
| Positive Control | Primed and activated cells (LPS + activator) with vehicle (e.g., DMSO) | Robust IL-1β secretion |
| Inhibitor Control | Primed and activated cells treated with a well-characterized NLRP3 inhibitor (e.g., MCC950) | Significant reduction in IL-1β secretion |
| Specificity Control | Activation of a different inflammasome (e.g., NLRC4 or AIM2) in the presence of this compound | No significant inhibition of IL-1β secretion |
Q5: What is the expected potency of this compound?
A5: While the specific IC50 value for this compound is not publicly available, it is described as a "potent" inhibitor. For context, other well-characterized and potent NLRP3 inhibitors have IC50 values in the nanomolar range.
| Compound | Cell Type | IC50 (IL-1β Release) |
| MCC950 | Mouse BMDMs | ~7.5 nM[8][9] |
| MCC950 | Human MDMs | ~8.1 nM[8][9] |
| CY-09 | Mouse BMDMs | ~6 µM[3] |
This data is provided for representative purposes. The optimal concentration of this compound should be determined empirically for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background IL-1β in negative controls | - Cell contamination (e.g., mycoplasma)- Cells are over-confluent or stressed- Reagents (e.g., LPS, media) are contaminated | - Test cells for mycoplasma contamination- Ensure optimal cell seeding density and health- Use fresh, high-quality reagents and sterile technique |
| Low or no IL-1β secretion in positive controls | - Inefficient priming (Signal 1)- Inactive activator (Signal 2)- Low NLRP3 expression in the cell line | - Optimize LPS concentration and incubation time (typically 100-1000 ng/mL for 3-4 hours)- Use a fresh, validated batch of ATP or nigericin- Confirm NLRP3 expression in your cells via Western blot or qPCR |
| Inconsistent results with this compound | - Incomplete solubilization of the inhibitor- Degradation of the inhibitor stock solution- DMSO concentration is too high | - Ensure this compound is fully dissolved in DMSO before diluting in media. Gentle warming may aid solubility.- Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.- Keep the final DMSO concentration consistent across all wells and ideally below 0.5%. High concentrations of DMSO can independently affect inflammasome activation.[10][11][12] |
| This compound appears toxic to cells | - Inhibitor concentration is too high | - Perform a dose-response curve to determine the optimal non-toxic concentration. Assess cell viability using an MTT or LDH assay. |
Signaling Pathway and Mechanism of Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The priming step, often initiated by PAMPs like LPS binding to TLR4, leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The activation step is triggered by a diverse array of stimuli, including ATP, which causes potassium (K+) efflux from the cell. This ionic flux is a key event that leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6][13] Assembled pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[14][15] this compound and similar inhibitors act by preventing the assembly of this complex, thereby blocking caspase-1 activation and subsequent cytokine release.[3]
NLRP3 inflammasome activation and inhibition by this compound.
References
- 1. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 13. researchgate.net [researchgate.net]
- 14. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with NLRP3 Inhibitors
Welcome to the technical support center for researchers utilizing novel NLRP3 inflammasome inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. The guidance provided here is broadly applicable to small molecule inhibitors of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: My NLRP3 inhibitor shows no effect on IL-1β secretion. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory activity. These include:
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Experimental Setup: Ensure your cells are properly primed (e.g., with LPS) to induce the expression of pro-IL-1β and NLRP3 before adding the NLRP3 activator (e.g., Nigericin, ATP).
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Inhibitor Concentration: The inhibitor concentration may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration.
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Compound Stability: The inhibitor may be unstable in your experimental conditions. Verify the stability of the compound in your cell culture medium.
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Cell Type Specificity: The inhibitor's efficacy can vary between different cell types (e.g., human vs. murine macrophages).
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Alternative Inflammasome Activation: The stimulus you are using might be activating another inflammasome in addition to or instead of NLRP3.
Q2: I'm observing significant cell death in my cultures treated with the NLRP3 inhibitor. How can I determine if this is due to pyroptosis or off-target cytotoxicity?
A2: It is crucial to distinguish between inflammasome-mediated pyroptosis and non-specific cytotoxicity of the inhibitor.
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Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as an LDH release assay or a live/dead cell stain, in the absence of an inflammasome activator. This will reveal if the compound is inherently toxic to the cells at the tested concentrations.
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Caspase-1 Inhibition: Compare the cell death in the presence of your inhibitor to that with a known caspase-1 inhibitor. If the cell death is reduced with the caspase-1 inhibitor, it is likely due to pyroptosis.
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GSDMD Cleavage: Assess the cleavage of Gasdermin D (GSDMD) by Western blot. Cleavage of GSDMD is a hallmark of pyroptosis.
Q3: My NLRP3 inhibitor is also reducing the levels of TNF-α and IL-6. Is this expected?
A3: Inhibition of TNF-α and IL-6 is generally not expected from a specific NLRP3 inhibitor. The production of these cytokines is typically dependent on the NF-κB signaling pathway, which is part of the "priming" step of inflammasome activation. If your inhibitor affects these cytokines, it may have off-target effects on the NF-κB pathway.[1] It is recommended to test the inhibitor's effect on NF-κB activation directly.
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of NLRP3 Activity
You observe variable or no inhibition of IL-1β secretion in your experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Priming | Titrate the concentration and duration of the priming signal (e.g., LPS). | Consistent and robust pro-IL-1β and NLRP3 expression. |
| Inhibitor Potency | Perform a dose-response curve with your inhibitor. | Determine the IC50 value for your specific experimental conditions. |
| Stimulus Specificity | Use multiple, distinct NLRP3 activators (e.g., Nigericin, ATP, MSU crystals). | Consistent inhibition across different NLRP3 stimuli. |
| Compound Instability | Assess the stability of your inhibitor in culture media over the experiment's duration. | Determine if compound degradation is a factor. |
Problem 2: Suspected Off-Target Effects
Your inhibitor affects cellular processes beyond NLRP3 inflammasome activation.
Experimental Protocols to Assess Specificity:
1. Specificity Against Other Inflammasomes:
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Objective: To determine if the inhibitor affects other inflammasomes like NLRC4 and AIM2.
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Methodology:
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Prime bone marrow-derived macrophages (BMDMs) with LPS (1 µg/mL) for 4 hours.
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Pre-treat the cells with your NLRP3 inhibitor at various concentrations for 30 minutes.
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Activate different inflammasomes using specific stimuli:
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NLRP3: Nigericin (10 µM) or ATP (5 mM).
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NLRC4: Salmonella typhimurium infection or transfected flagellin.
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AIM2: Transfected poly(dA:dT).
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After 1-2 hours of stimulation, collect the supernatant and measure IL-1β levels by ELISA.
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Data Interpretation: A specific NLRP3 inhibitor should significantly reduce IL-1β secretion only in response to NLRP3 activators.
Quantitative Data Example for Specificity Testing:
| Inhibitor Conc. | NLRP3 (Nigericin) IL-1β (pg/mL) | NLRC4 (Flagellin) IL-1β (pg/mL) | AIM2 (poly(dA:dT)) IL-1β (pg/mL) |
| Vehicle | 1500 | 1200 | 1350 |
| 1 µM | 300 | 1150 | 1300 |
| 10 µM | 50 | 1100 | 1250 |
2. Assessment of NF-κB Pathway Inhibition:
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Objective: To determine if the inhibitor affects the NF-κB signaling pathway.
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Methodology:
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Treat macrophages with your NLRP3 inhibitor for 30 minutes.
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Stimulate the cells with LPS (1 µg/mL) for 4 hours.
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Measure the levels of TNF-α and IL-6 in the supernatant by ELISA.
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Optionally, assess the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB p65 by Western blot or immunofluorescence.
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Data Interpretation: A specific NLRP3 inhibitor should not affect the production of TNF-α and IL-6 or other markers of NF-κB activation.
Visualizing Key Pathways and Workflows
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
Investigating Potential Off-Target Effects
Caption: A decision tree for systematically investigating potential off-target effects.
References
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-41 Against Established Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nlrp3-IN-41 with other known NLRP3 inflammasome inhibitors. This analysis is supported by experimental data on inhibitor potency, selectivity, and mechanism of action, offering a comprehensive resource for evaluating therapeutic candidates targeting NLRP3-driven inflammation.
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. This has spurred the development of small molecule inhibitors that can modulate its activity. This guide focuses on comparing the recently identified Nlrp3-IN-41 with a panel of well-characterized NLRP3 inhibitors.
Overview of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal, triggered by a diverse range of stimuli including ATP, crystalline uric acid, and nigericin, leads to the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of inflammatory cell death known as pyroptosis.
NLRP3 Inflammasome Signaling Pathway
Quantitative Comparison of NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values and mechanisms of action for Nlrp3-IN-41 and a selection of other prominent NLRP3 inhibitors.
| Inhibitor | IC50 | Cell Type | Mechanism of Action | Selectivity |
| Nlrp3-IN-41 | 5-15 µM (effective concentration) | THP-1 macrophages | Inhibits priming and activation stages; targets PKR. | Non-selective (also inhibits AIM2 and NLRC4) |
| MCC950 | 7.5 nM | Mouse BMDM | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity.[1] | Selective for NLRP3 |
| 8.1 nM | Human MDM | |||
| Dapansutrile (OLT1177) | 1 nM | Mouse J774A.1 macrophages | Inhibits NLRP3 ATPase activity, preventing NLRP3-ASC interaction.[2] | Selective for NLRP3 |
| Oridonin | 0.75 µM | Not specified | Covalently binds to Cys279 in the NACHT domain, blocking NLRP3-NEK7 interaction. | Selective for NLRP3 |
| Inzomelid | <100 nM | Not specified | Potent and selective NLRP3 inhibitor.[3] | Selective for NLRP3 |
| CY-09 | 6 µM | Mouse BMDM | Directly binds to the ATP-binding site of the NACHT domain.[1][4] | Selective for NLRP3 |
BMDM: Bone Marrow-Derived Macrophages; MDM: Monocyte-Derived Macrophages.
In-Depth Inhibitor Profiles
Nlrp3-IN-41
Nlrp3-IN-41 is an orally active and brain-penetrant compound.[5] A key distinguishing feature is its reported ability to inhibit both the priming and activation stages of the inflammasome. However, recent findings suggest that it may act as a non-selective inhibitor, also affecting the AIM2 and NLRC4 inflammasomes.[5] The primary molecular target appears to be the protein kinase R (PKR), indicating an indirect mechanism of NLRP3 inhibition.[5] This contrasts with many other inhibitors that directly bind to the NLRP3 protein. Its effective concentration in THP-1 macrophages is in the micromolar range (5-15 µM), suggesting lower potency compared to direct NLRP3 binders.[6][7]
MCC950
MCC950 is one of the most potent and selective NLRP3 inhibitors discovered to date, with IC50 values in the low nanomolar range.[1] It directly targets the Walker B motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing the conformational changes required for inflammasome assembly. Its high specificity for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1 makes it a valuable research tool and a benchmark for novel inhibitor development.
Dapansutrile (OLT1177)
Dapansutrile is an orally available small molecule that has undergone clinical trials for inflammatory conditions such as gout. It selectively inhibits the NLRP3 inflammasome by targeting its ATPase activity, which in turn prevents the interaction between NLRP3 and the adaptor protein ASC.[2] With a reported IC50 of 1 nM in a mouse macrophage cell line, it stands as a highly potent inhibitor.[2]
Oridonin
Derived from the medicinal herb Rabdosia rubescens, Oridonin is a natural product that acts as a covalent inhibitor of NLRP3. It forms a covalent bond with a specific cysteine residue (Cys279) in the NACHT domain. This modification sterically hinders the interaction between NLRP3 and NEK7, a kinase essential for NLRP3 activation, thereby preventing inflammasome assembly.
Inzomelid
Inzomelid is a brain-penetrant NLRP3 inhibitor that has shown promise in early clinical development, particularly for neuroinflammatory diseases. It is characterized as a potent and selective inhibitor with an IC50 of less than 100 nM.[3]
CY-09
CY-09 is another direct inhibitor of NLRP3 that binds to the ATP-binding site (Walker A motif) within the NACHT domain.[1][4] Its IC50 is in the low micromolar range, making it less potent than MCC950 or Dapansutrile.[1] However, it has demonstrated therapeutic effects in mouse models of CAPS and type 2 diabetes.[4]
Experimental Methodologies
The evaluation of NLRP3 inhibitor potency and selectivity typically involves a standardized set of in vitro cellular assays.
General Workflow for Inhibitor Evaluation
Inhibitor Evaluation Workflow
Key Experimental Protocols
1. Cell Culture and Differentiation:
-
Human THP-1 monocytes are a commonly used cell line. They are typically differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Primary mouse bone marrow-derived macrophages (BMDMs) are isolated from the bone marrow of mice and differentiated over several days in the presence of macrophage colony-stimulating factor (M-CSF).
2. NLRP3 Inflammasome Activation Assay:
-
Priming (Signal 1): Differentiated macrophages are primed with LPS (typically 0.25-1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, the cells are pre-incubated with various concentrations of the inhibitor for 30-60 minutes.
-
Activation (Signal 2): The inflammasome is then activated by adding a stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 5-10 µM for 30-60 minutes).
3. Measurement of Inflammasome Activity:
-
IL-1β/IL-18 Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β or IL-18 is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Pyroptosis Assessment: Cell death due to pyroptosis is often measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available cytotoxicity assay kit.
-
ASC Speck Visualization: In cells engineered to express fluorescently tagged ASC, inflammasome activation can be visualized by the formation of large intracellular fluorescent aggregates ("specks") using fluorescence microscopy.
4. Specificity Assays: To determine if an inhibitor is specific for NLRP3, similar activation assays are performed using stimuli for other inflammasomes, such as transfected poly(dA:dT) for AIM2 or flagellin for NLRC4. A selective inhibitor should not significantly affect cytokine release in these assays.
Conclusion
The landscape of NLRP3 inflammasome inhibitors is diverse, with compounds varying significantly in potency, selectivity, and mechanism of action. While direct inhibitors like MCC950 and Dapansutrile exhibit high potency in the nanomolar range and excellent selectivity, Nlrp3-IN-41 appears to be a less potent, non-selective inhibitor that likely acts indirectly on the NLRP3 inflammasome by targeting the upstream kinase PKR. This distinction is critical for researchers when selecting an appropriate tool compound or developing a therapeutic strategy. The choice of inhibitor will depend on the specific research question or therapeutic goal, with direct, selective inhibitors being preferable for targeted NLRP3 modulation, while broader-spectrum inhibitors might be useful in contexts where multiple inflammatory pathways are active. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emlenoflast (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NLRP3-IN-41 | NLRP3抑制剂 | MCE [medchemexpress.cn]
Head-to-Head Study: A Comparative Guide to NLRP3 Inflammasome Inhibitors Nlrp3-IN-4 and CY-09
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two inhibitors targeting the NLRP3 inflammasome: Nlrp3-IN-4 and CY-09. While both compounds are recognized for their inhibitory action on the NLRP3 pathway, the extent of publicly available, peer-reviewed experimental data differs significantly between them. CY-09 has been extensively characterized in numerous studies, providing a robust dataset for analysis. In contrast, information on this compound is presently limited primarily to supplier-provided information, indicating it may be a newer or less widely studied compound.
This document summarizes the available data for both inhibitors, presenting a direct comparison where possible and detailing the comprehensive experimental evidence for CY-09.
Mechanism of Action and Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, contributing to inflammatory responses. Both this compound and CY-09 are direct inhibitors of the NLRP3 inflammasome.
CY-09 has been shown to directly bind to the ATP-binding motif within the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing this assembly, CY-09 effectively blocks the activation of caspase-1 and the maturation of IL-1β and IL-18.[1]
While the precise binding site and mechanism of this compound are not detailed in publicly available literature, its designation as an NLRP3 inhibitor suggests it likely interferes with a key step in the inflammasome activation pathway, such as NLRP3 oligomerization or its interaction with other components of the complex.
References
Comparative Efficacy of NLRP3 Inflammasome Inhibitors: A Guide for Researchers
Absence of Publicly Available Data for Nlrp3-IN-4 Prevents Direct Comparison
A comprehensive search of scientific literature and public databases did not yield any specific information regarding a compound designated "this compound." This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a less common alias, or a potential misnomer. Consequently, a direct comparative analysis of this compound against other NLRP3 inhibitors is not feasible at this time.
This guide will therefore focus on a detailed comparison of well-characterized, canonical NLRP3 inflammasome inhibitors for which extensive experimental data is available. The information presented aims to assist researchers, scientists, and drug development professionals in understanding the current landscape of NLRP3 inhibition.
Introduction to NLRP3 Inflammasome and Its Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][2] Canonical NLRP3 inhibitors are small molecules that directly target the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.
Mechanism of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[2] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Caption: Canonical NLRP3 inflammasome activation pathway.
Comparative Analysis of Canonical NLRP3 Inhibitors
This section provides a comparative overview of three well-studied canonical NLRP3 inhibitors: MCC950, CY-09, and OLT1177.
| Inhibitor | Mechanism of Action | Target Specificity | In Vitro Potency (IC50) | In Vivo Efficacy Models |
| MCC950 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing both canonical and non-canonical activation.[1][3] | Highly selective for NLRP3 over other inflammasomes like AIM2 and NLRC4.[2] | ~7.5 nM (mouse BMDM) | Gout, Type 2 Diabetes, Multiple Sclerosis models.[1] |
| CY-09 | Directly binds to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity. | Specific for NLRP3; does not affect NLRC4, NLRP1, NOD2, or RIG-I ATPase activity. | Not explicitly stated, but effective in micromolar range. | Gout, Type 2 Diabetes, CAPS models. |
| OLT1177 | Directly binds to NLRP3 and blocks its ATPase activity, inhibiting both canonical and non-canonical activation.[1] | Selective for NLRP3; does not inhibit NLRC4 or AIM2 inflammasomes.[1] | Not explicitly stated, but effective in micromolar range. | Arthritis, Systemic Inflammation models.[1] |
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a common method to assess the efficacy of NLRP3 inhibitors in vitro using bone marrow-derived macrophages (BMDMs).
Caption: Workflow for in vitro NLRP3 inhibition assay.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
ATP
-
NLRP3 inhibitor to be tested
-
Cell culture medium (e.g., DMEM)
-
ELISA kit for mouse IL-1β
Procedure:
-
Cell Culture: Isolate bone marrow from mice and differentiate into macrophages. Plate BMDMs in a 96-well plate.
-
Priming: Prime the BMDMs with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the NLRP3 inhibitor. Incubate for a specified time (e.g., 30 minutes).
-
Activation: Add an NLRP3 activator, such as ATP (e.g., 5 mM), to the wells and incubate for a short period (e.g., 45 minutes).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value.
ASC Oligomerization Assay
This assay is used to determine if an inhibitor prevents the formation of the ASC speck, a key step in inflammasome assembly.
Procedure:
-
Follow steps 1-4 of the in vitro inhibition assay described above, using macrophages that express a fluorescently tagged ASC protein (e.g., ASC-GFP).
-
Microscopy: After the activation step, fix and permeabilize the cells.
-
Imaging: Visualize the cells using fluorescence microscopy. In activated cells, ASC will form a single large speck.
-
Quantification: Count the number of cells with ASC specks in the presence and absence of the inhibitor. A reduction in the number of speck-forming cells indicates inhibition of inflammasome assembly.
Conclusion
While the lack of data on "this compound" prevents its direct comparison, the field of NLRP3 inflammasome research offers a range of well-characterized canonical inhibitors. MCC950, CY-09, and OLT1177 are potent and selective inhibitors that directly target the NLRP3 protein, demonstrating efficacy in various preclinical models of inflammatory diseases. The experimental protocols provided in this guide offer a foundation for researchers to evaluate the efficacy of these and other novel NLRP3 inhibitors. As research progresses, the development of new and improved NLRP3 inhibitors holds significant promise for the treatment of a wide array of debilitating inflammatory conditions.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of NLRP3 Inflammasome Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo validation of NLRP3 inflammasome inhibitors. As of late 2025, a comprehensive search of publicly available scientific literature and data repositories did not yield any specific in vivo validation studies for the compound Nlrp3-IN-4. Therefore, this guide will focus on two well-characterized, selective NLRP3 inhibitors with substantial in vivo data: MCC950 and OLT1177 (Dapansutrile).
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1][2][3][4] This guide summarizes key in vivo performance data for MCC950 and OLT1177 across various disease models, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the in vivo performance of MCC950 and OLT1177 in various preclinical disease models. These inhibitors have demonstrated efficacy in reducing inflammation and ameliorating disease pathology in conditions such as neuroinflammation, cardiovascular disease, and autoinflammatory disorders.
| Compound | Disease Model | Animal Species | Dosing Regimen | Key In Vivo Outcomes | Reference |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) - a model for Multiple Sclerosis | Mouse (C57BL/6) | Prophylactic and therapeutic administration | Ameliorated neuronal damage, demyelination, and oligodendrocyte loss in the brain.[5] Attenuated the severity of EAE.[6] | [5][6] |
| Myocardial Infarction | Pig | Not specified | Reduced infarct size and preserved cardiac function.[7] | [7] | |
| Spinal Cord Injury | Mouse | Not specified | Improved grip strength, hind limb movements, and reduced spinal cord edema and pathological injury.[8] | [8] | |
| Alzheimer's Disease Model (APP/PS1 mice) | Mouse | 10 mg/kg, intraperitoneal | Ameliorated cognitive impairment.[9] | [9] | |
| Gout (MSU-induced peritonitis) | Mouse | Not specified | Inhibited neutrophil influx and suppressed IL-1β and IL-6 levels in the peritoneal cavity.[10] | [10] | |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse (Nlrp3L351P/+CreT+) | 50 mg/kg, daily injections | Improved growth and survival. Reduced serum IL-1β, IL-18, and IL-6 levels.[11] | [11] | |
| OLT1177 (Dapansutrile) | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 200 mg/kg daily (prophylactic) or 60 mg/kg twice daily (therapeutic), oral gavage | Protected against functional deficits and demyelination. Reduced pro-inflammatory cytokines (IL-1β, IL-18, TNFα, IL-6) in the spinal cord.[12][13] | [12][13] |
| Myocardial Ischemia Reperfusion Injury | Mouse | 6, 60, or 600 mg/kg, intraperitoneal | Dose-dependent reduction in infarct size and preservation of cardiac systolic function.[14] | [14] | |
| Alzheimer's Disease Model (APP/PS1 mice) | Mouse | Fed in chow for 3 months | Rescued cognitive impairment and synaptic plasticity. Reduced microglia activation and plaque number in the cortex.[15] | [15] | |
| LPS-Induced Systemic Inflammation | Mouse | Not specified | Limited acute inflammatory response by reducing MPO, CXCL1, and IL-6 in peritoneal fluid and IL-1β in tissue homogenates.[16] | [16] |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general workflow for in vivo validation of NLRP3 inhibitors.
References
- 1. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 4. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. invivogen.com [invivogen.com]
- 8. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 10. Gout-associated monosodium urate crystal-induced necrosis is independent of NLRP3 activity but can be suppressed by combined inhibitors for multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The NLRP3 Inflammasome Inhibitor, OLT1177 (Dapansutrile), Reduces Infarct Size and Preserves Contractile Function After Ischemia Reperfusion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The NLRP3 inflammasome inhibitor OLT1177 rescues cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nlrp3-IN-4 Against Next-Generation NLRP3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, driving pathological inflammation in conditions such as gout, cardiovascular diseases, and neurodegenerative disorders. This guide provides an objective comparison of the research compound Nlrp3-IN-4 against a selection of next-generation NLRP3 inhibitors that have advanced to clinical or late-preclinical stages of development. The comparison is based on publicly available experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Comparison of NLRP3 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and selected next-generation NLRP3 inhibitors.
Table 1: In Vitro Potency of NLRP3 Inhibitors
| Compound | Target | Cell Type | Assay | IC50 (nM) | Citation(s) |
| This compound | NLRP3 | Not Specified | IL-1β Inhibition | 41.79 | [1] |
| MCC950 (CRID3) | NLRP3 | Human Monocytes | IL-1β Release | 8.1 | [2] |
| Mouse BMDMs | IL-1β Release | 7.5 | [2] | ||
| DFV890 | NLRP3 | Human Myeloid Cells | IL-1β Release | 1.0–2.9 (free) | [3] |
| OLT1177 (Dapansutrile) | NLRP3 | J774 Macrophages | IL-1β and IL-18 Release | 1 | [4] |
| VTX-2735 | Wild-type NLRP3 | Human Monocytes | IL-1β Inhibition | 2 | [5] |
| CAPS-mutant NLRP3 | Human Monocytes | IL-1β Inhibition | 14-166 | [5] | |
| Human Whole Blood | IL-1β Release | 60 | [5] | ||
| NT-0796 (active metabolite NDT-19795) | NLRP3 | Not Specified | Peripheral IL-1β Inhibition | 56 | [6] |
| Not Specified | Central IL-1β Inhibition | 91 | [6] |
BMDMs: Bone Marrow-Derived Macrophages; CAPS: Cryopyrin-Associated Periodic Syndromes.
Table 2: In Vivo Efficacy of NLRP3 Inhibitors
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Citation(s) |
| This compound (as NLRP3-IN-45) | LPS-induced Acute Lung Injury (Mouse) | 0.1-10 mg/kg, i.p., once daily for 3 days | Dose-dependent reduction of serum IL-6, TNF-α, IL-1β, and BALF protein. | |
| MCC950 | LPS-induced IL-1β production (Mouse) | 0.4 mg/kg | 50% reduction in IL-1β | [7] |
| 1.2 mg/kg | 90% reduction in IL-1β | [7] | ||
| Neointimal Hyperplasia (Mouse) | Not specified | 33% reduction in neointimal occlusion at day 28. | [8] | |
| DFV890 | COVID-19 Pneumonia (Human Phase 2a) | Not specified | Showed trends toward clinical improvement but did not meet primary endpoint. | [9] |
| OLT1177 (Dapansutrile) | Experimental Autoimmune Encephalomyelitis (Mouse) | Oral administration | Ameliorated clinical signs of EAE. | |
| Gouty Arthritis (Mouse) | 600 mg/kg | Reduced joint inflammation. | ||
| VTX-2735 | LPS/ATP Challenge (Mouse) | 0.2 mg/kg | ED50 for in vivo activity. | [5] |
| CAPS (Human Phase 2) | Not specified | 85% mean reduction in Key Symptom Score. | ||
| NT-0796 | Parkinson's Disease (Human Phase 1b/2a) | Not specified | Reversed neuroinflammation by reducing key biomarkers. |
BALF: Bronchoalveolar Lavage Fluid; EAE: Experimental Autoimmune Encephalomyelitis; ED50: Half maximal effective dose; i.p.: Intraperitoneal.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for NLRP3 Inhibitor Evaluation.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes a general method for assessing the potency of NLRP3 inhibitors in vitro using bone marrow-derived macrophages (BMDMs) or THP-1 monocytic cells.
1. Cell Culture and Priming:
-
Culture BMDMs or PMA-differentiated THP-1 cells in complete DMEM medium.
-
Seed cells in appropriate culture plates (e.g., 96-well for ELISA, larger formats for Western blotting).
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[1]
2. Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitors (this compound, MCC950, etc.) in the appropriate vehicle (e.g., DMSO).
-
Pre-incubate the primed cells with the inhibitors or vehicle control for 30-60 minutes.
3. NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding a specific stimulus, such as:
-
ATP (e.g., 5 mM) for 30-45 minutes.[1]
-
Nigericin (e.g., 10 µM) for 45-60 minutes.
-
Monosodium urate (MSU) crystals (e.g., 150 µg/mL) for 4-6 hours.
-
4. Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the secretion of mature IL-1β and IL-18 using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Lactate dehydrogenase (LDH) assays can also be performed on the supernatant to assess pyroptotic cell death.
-
Cell Lysate: Lyse the remaining cells to prepare protein extracts. Use these lysates for Western blot analysis to detect the cleaved (active) form of Caspase-1 (p20 subunit) and the expression of pro-IL-1β and NLRP3.
-
Microscopy: For visualization of inflammasome assembly, cells can be fixed and stained for ASC to observe the formation of ASC specks using fluorescence microscopy.
5. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor by plotting the dose-response curve of IL-1β secretion or Caspase-1 cleavage.
In Vivo Mouse Model of NLRP3-Driven Inflammation (e.g., Dextran Sodium Sulfate-Induced Colitis)
This protocol outlines a general procedure for evaluating the in vivo efficacy of NLRP3 inhibitors in a mouse model of colitis.
1. Animal Model and Acclimatization:
-
Use appropriate mouse strains (e.g., C57BL/6).
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
2. Inhibitor Administration:
-
Administer the NLRP3 inhibitor (e.g., this compound) or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and frequency. Treatment can be prophylactic (before disease induction) or therapeutic (after disease onset).
3. Induction of Colitis:
-
Induce colitis by administering Dextran Sodium Sulfate (DSS) (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days).[1]
4. Monitoring and Clinical Scoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
5. Sample Collection and Analysis at Endpoint:
-
At the end of the study, euthanize the mice and collect blood and colon tissue.
-
Colon Length: Measure the length of the colon as an indicator of inflammation (shorter colon length indicates more severe inflammation).[1]
-
Histopathology: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt loss.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of inflammatory cytokines (e.g., IL-1β) by ELISA or quantitative PCR. Serum can also be analyzed for systemic cytokine levels.
-
Western Blot: Analyze protein extracts from colon tissue for the expression of NLRP3 inflammasome components and cleaved Caspase-1.
6. Data Analysis:
-
Compare the DAI, colon length, histological scores, and cytokine levels between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the NLRP3 inhibitor.
Conclusion
This compound demonstrates potent in vitro inhibition of the NLRP3 inflammasome. When benchmarked against next-generation inhibitors, its reported IC50 of 41.79 nM is potent, although some clinical-stage candidates like DFV890 and VTX-2735 show even higher potency in the low single-digit nanomolar range. The availability of in vivo data for this compound in models of acute lung injury and its reported oral activity in colitis models suggest its utility as a valuable research tool.
Next-generation inhibitors such as MCC950, DFV890, OLT1177, VTX-2735, and NT-0796 have been more extensively characterized, with a wealth of data on their selectivity, pharmacokinetic properties, and efficacy in various preclinical and clinical settings. Notably, the selectivity profile of this compound against other inflammasomes (e.g., NLRC4, AIM2) is not as well-documented in the public domain as it is for compounds like MCC950.
For researchers investigating NLRP3-mediated pathologies, this compound represents a potent and orally active tool compound. However, for studies requiring a well-characterized inhibitor with established selectivity and a broader range of in vivo data, or for translational studies, next-generation inhibitors like MCC950 and those advancing through clinical trials may be more suitable comparators. The choice of inhibitor will ultimately depend on the specific research question, the required pharmacological profile, and the experimental model being used. This guide provides a foundational dataset to inform such decisions.
References
- 1. The NLRP3 inflammasome protects against loss of epithelial integrity and mortality during experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AIM2 and NLRC4 inflammasomes contribute with ASC to acute brain injury independently of NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 4. Involvement of the AIM2, NLRC4, and NLRP3 Inflammasomes in Caspase-1 Activation by Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 6. Integrated NLRP3, AIM2, NLRC4, Pyrin inflammasome activation and assembly drive PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. Nontranscriptional regulation of NLRP3 inflammasome signaling by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Assessing the Translational Potential of Nlrp3-IN-45: A Comparative Guide for Researchers
In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its role in the maturation of pro-inflammatory cytokines IL-1β and IL-18 has implicated it in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases. This has spurred the development of numerous small molecule inhibitors aimed at modulating its activity. This guide provides a comparative analysis of Nlrp3-IN-45, a potent NLRP3 inhibitor, alongside other well-characterized alternatives—MCC950, Dapansutrile (OLT1177), and Oridonin—to aid researchers, scientists, and drug development professionals in assessing their translational potential.
At a Glance: Comparative Efficacy and Properties
The selection of an appropriate NLRP3 inhibitor for preclinical or clinical investigation hinges on a variety of factors including potency, selectivity, mechanism of action, and in vivo efficacy. The following table summarizes the key quantitative data for Nlrp3-IN-45 and its comparators.
| Compound | Target | Mechanism of Action | Potency (IC50) | Selectivity | In Vivo Models |
| Nlrp3-IN-45 | NLRP3 Inflammasome | Inhibition of IL-1β activity | 41.79 nM (IL-1β inhibition)[1] | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes[1] | LPS-induced acute lung injury in mice[1] |
| MCC950 | NLRP3 Inflammasome | Blocks NLRP3-induced ASC oligomerization by binding to the Walker B site.[2] | 7.5 nM (mouse BMDMs), 8.1 nM (human MDMs)[3] | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[3][4] | Experimental Autoimmune Encephalomyelitis (EAE), Cryopyrin-Associated Periodic Syndromes (CAPS), Colitis.[5] |
| Dapansutrile (OLT1177) | NLRP3 Inflammasome | Inhibits NLRP3 ATPase activity, preventing NLRP3-ASC interaction.[2] | ~1 nM (J774 macrophages)[2] | Specific for NLRP3; no effect on AIM2 or NLRC4 inflammasomes.[6][7] | Gout, Arthritis, Heart Failure, Multiple Sclerosis (EAE model).[6][7][8] |
| Oridonin | NLRP3 Inflammasome | Covalently binds to Cysteine 279 in the NACHT domain, blocking NLRP3-NEK7 interaction.[9][10][11] | ~0.75 µM[2] | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[3][9] | Peritonitis, Gouty Arthritis, Type 2 Diabetes, Ventilator-induced lung injury, Liver fibrosis.[10][12][13] |
Delving into the Mechanisms: How They Work
Understanding the precise mechanism of action is crucial for predicting potential efficacy and off-target effects. The inhibitors discussed employ distinct strategies to thwart NLRP3 inflammasome activation.
Nlrp3-IN-45 has been shown to inhibit the activity of IL-1β, a direct downstream product of NLRP3 inflammasome activation.[1] It does not affect the initial priming stage of inflammasome activation, suggesting it acts on the assembly or activation steps of the complex.[1]
MCC950 is a well-studied, potent, and selective NLRP3 inhibitor. It directly binds to the NACHT domain of NLRP3, specifically interacting with the Walker B motif, which is essential for the ATPase activity of NLRP3.[2] This binding locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC.[3]
Dapansutrile (OLT1177) also targets the ATPase activity of NLRP3, thereby preventing the interaction between NLRP3 and ASC.[2] Its oral bioavailability and safety profile have propelled it into clinical trials for various inflammatory conditions.[7][8]
Oridonin , a natural product, acts as a covalent inhibitor of NLRP3. It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which sterically hinders the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation.[9][10][11]
Visualizing the Pathways and Processes
To better understand the context in which these inhibitors function, the following diagrams illustrate the NLRP3 signaling pathway and a general workflow for evaluating inflammasome inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: General experimental workflow for evaluating NLRP3 inhibitors.
Caption: Key translational attributes of selected NLRP3 inhibitors.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the evaluation of these NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method to assess the efficacy of inhibitors on NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 monocytes (differentiated into macrophages with PMA) in complete DMEM or RPMI-1640 medium, respectively.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for THP-1 cells for 4.5 hours or 500 ng/mL for BMDMs for 3 hours) to induce the expression of pro-IL-1β and NLRP3 (Signal 1).
2. Inhibitor Treatment:
-
Following the priming step, replace the medium with fresh serum-free medium containing the desired concentrations of the NLRP3 inhibitor (e.g., Nlrp3-IN-45, MCC950, Dapansutrile, or Oridonin) or vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1 hour).
3. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding a Signal 2 agonist, such as ATP (e.g., 5 mM for 30-45 minutes) or Nigericin (e.g., 5 µM for 45 minutes).
4. Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo LPS-Induced Acute Lung Injury (ALI) Mouse Model
This in vivo model is used to evaluate the therapeutic potential of NLRP3 inhibitors in a setting of acute inflammation.
1. Animal Model:
-
Use adult C57BL/6 mice (or other appropriate strain).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Induction of ALI:
-
Anesthetize the mice using an appropriate anesthetic (e.g., ketamine/xylazine).
-
Induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 10 µg in 50 µL of sterile saline).
3. Inhibitor Administration:
-
Administer the NLRP3 inhibitor (e.g., Nlrp3-IN-45) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and time relative to the LPS challenge (e.g., 1 hour before or after). A vehicle control group should be included.
4. Assessment of Lung Injury:
-
At a specified time point after LPS administration (e.g., 24 hours), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration (e.g., neutrophil count) and total protein concentration (as a marker of vascular permeability).
-
Harvest the lungs for histopathological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for measuring cytokine levels (e.g., IL-1β) in lung homogenates via ELISA.
5. Data Analysis:
-
Compare the readouts (cell counts, protein concentration, cytokine levels, histology scores) between the inhibitor-treated group, the vehicle-treated ALI group, and a healthy control group.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the inhibitor's effect.
Conclusion: Navigating the Path to Translation
The development of potent and selective NLRP3 inflammasome inhibitors represents a significant advancement in the pursuit of novel anti-inflammatory therapies.
Nlrp3-IN-45 demonstrates promising potency and selectivity in preclinical models, making it a valuable tool for in vitro and in vivo research into NLRP3-mediated pathologies.[1] Its efficacy in a model of acute lung injury suggests its potential for treating acute inflammatory conditions.[1]
MCC950 , with its high potency and extensive characterization, remains a benchmark for NLRP3 inhibition.[3] While its clinical development has faced challenges, it continues to be an indispensable research tool.
Dapansutrile (OLT1177) stands out for its progression into clinical trials, highlighting its favorable safety and pharmacokinetic profile.[7][8] The availability of clinical data provides a clearer path for its potential translation.
Oridonin offers a unique mechanism of covalent inhibition and has shown efficacy in a broad range of preclinical models.[9][12][13] As a natural product, it may serve as a scaffold for the development of new classes of NLRP3 inhibitors.
Ultimately, the choice of inhibitor will depend on the specific research question and the desired therapeutic application. For researchers investigating novel aspects of NLRP3 biology, Nlrp3-IN-45 and MCC950 offer high potency and selectivity. For those focused on clinical translation, the data emerging from Dapansutrile's trials will be of paramount importance. The diverse mechanisms of action across these compounds also provide opportunities to explore different therapeutic strategies for targeting the NLRP3 inflammasome. This comparative guide serves as a foundational resource to inform these critical decisions in the ongoing effort to translate NLRP3 inhibition into effective therapies for a multitude of inflammatory diseases.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for Nlrp3-IN-4
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides specific procedural guidance for the disposal of Nlrp3-IN-4, a potent and orally active NLRP3 inflammasome inhibitor.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the safety protocols outlined in the Material Safety Data Sheet (MSDS) is critical.
Key Safety Precautions:
-
Handling: Avoid inhalation, and contact with skin and eyes. Use only in areas with adequate exhaust ventilation[1].
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and impervious clothing[1].
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product[1].
-
Spills: In case of a spill, collect the spillage and clean the area in a safe and timely manner. Keep the product away from drains, water courses, and soil[1].
Quantitative Hazard Data
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to avoid release to the environment [1]. All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Solutions containing this compound (e.g., from cell culture media, assay buffers).
-
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Collection of Spillage:
-
In the event of a spill, carefully collect the material. For powdered compound, use an absorbent material that will not generate dust. For solutions, use an inert absorbent material.
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Do not dispose of this compound down the drain or in regular trash.
-
This compound Mechanism of Action: Inhibition of the NLRP3 Inflammasome
This compound functions by inhibiting the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, when activated by various stimuli, triggers inflammatory responses. The diagram below illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
